5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine
Beschreibung
Eigenschaften
IUPAC Name |
5-(2-methylphenyl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-6-4-2-3-5-7(6)8-11-9(10)13-12-8/h2-5H,1H3,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVXXFOZWWQLPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350628 | |
| Record name | 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59301-23-4 | |
| Record name | 3-(2-Methylphenyl)-1H-1,2,4-triazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59301-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Spectroscopic Guide to 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine: Elucidating Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine, a molecule of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond a mere recitation of data, offering a detailed interpretation of the structural information gleaned from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). The causality behind experimental choices and the interplay between different spectroscopic techniques are elucidated to provide a holistic understanding of the molecule's physicochemical properties. This guide is designed to be a self-validating resource, grounded in authoritative references and established scientific principles, to aid researchers in the unambiguous identification and characterization of this important triazole derivative.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The specific compound, 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine, combines this versatile heterocyclic system with a sterically influential ortho-tolyl substituent, creating a unique chemical entity with potential for novel pharmacological applications. A thorough understanding of its spectroscopic signature is paramount for its synthesis, characterization, and further development. This guide provides a multi-faceted spectroscopic analysis to establish a definitive structural and electronic profile of the molecule.
Molecular Structure and Key Spectroscopic Features
The structural elucidation of 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine relies on the synergistic interpretation of data from various spectroscopic techniques. Each method probes different aspects of the molecule's constitution, and their combined analysis provides a comprehensive and unambiguous structural assignment.
Figure 1: Chemical structure of 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment and connectivity of atoms.
Experimental Protocol: ¹H and ¹³C NMR
A standard and effective protocol for acquiring high-quality NMR spectra of the title compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow down the exchange of labile protons (e.g., -NH₂ and -NH-), making them observable in the ¹H NMR spectrum.[1][2]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus, a greater number of scans and a longer acquisition time are required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Expert Insights |
| Triazole NH | ~12.0 - 13.5 | Broad Singlet | 1H | The acidic proton on the triazole ring is typically deshielded and appears as a broad signal at a very downfield chemical shift. Its broadness is due to quadrupole broadening from the adjacent nitrogen atoms and potential intermolecular exchange. |
| Aromatic CH | ~7.2 - 7.8 | Multiplet | 4H | The four protons of the ortho-tolyl group will appear in the aromatic region. Due to the ortho-substitution, they will likely exhibit a complex multiplet pattern resulting from spin-spin coupling. |
| Amino NH₂ | ~5.3 - 5.9 | Broad Singlet | 2H | The protons of the primary amine group are also exchangeable and thus often appear as a broad singlet.[1][3] Their chemical shift can be influenced by solvent and concentration. |
| Methyl CH₃ | ~2.2 - 2.5 | Singlet | 3H | The methyl group protons on the phenyl ring are shielded and appear as a sharp singlet in the upfield region of the spectrum. |
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.
| Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale and Expert Insights |
| Triazole C3 | ~165 - 170 | The carbon atom attached to the amino group (C3) is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent nitrogen atoms. |
| Triazole C5 | ~150 - 155 | The carbon atom attached to the phenyl ring (C5) is also deshielded, but typically to a lesser extent than C3. |
| Aromatic C (quaternary) | ~130 - 140 | The two quaternary carbons of the phenyl ring (the one attached to the triazole and the one attached to the methyl group) will appear in this region. |
| Aromatic CH | ~125 - 130 | The four methine carbons of the phenyl ring will resonate in this characteristic aromatic region. |
| Methyl CH₃ | ~20 - 25 | The methyl carbon is highly shielded and will appear in the upfield aliphatic region of the spectrum. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
IR Spectral Interpretation
The IR spectrum of 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine will be characterized by several key absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode | Rationale and Expert Insights |
| N-H (amine) | 3400 - 3200 | Symmetric & Asymmetric Stretching | The presence of a primary amine group will give rise to two distinct N-H stretching bands in this region.[4] |
| N-H (triazole) | 3200 - 3000 | Stretching | The N-H bond of the triazole ring will also show a stretching vibration, often appearing as a broad band due to hydrogen bonding. |
| C-H (aromatic) | 3100 - 3000 | Stretching | These sharp bands correspond to the stretching vibrations of the C-H bonds in the phenyl ring. |
| C-H (aliphatic) | 3000 - 2850 | Stretching | The C-H stretching vibrations of the methyl group will appear in this region. |
| C=N (triazole) | 1640 - 1600 | Stretching | The stretching vibration of the carbon-nitrogen double bonds within the triazole ring is a characteristic feature.[4] |
| C=C (aromatic) | 1600 - 1450 | Stretching | Multiple bands in this region correspond to the C=C stretching vibrations of the phenyl ring. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its ions.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: The solution is introduced into the ESI source, where a high voltage is applied to create charged droplets. The solvent evaporates, leading to the formation of protonated molecules [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole or time-of-flight).
-
Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions.
Mass Spectral Interpretation
The ESI-MS spectrum of 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine is expected to show a prominent peak for the protonated molecule [M+H]⁺. The fragmentation pattern in the MS/MS spectrum will provide valuable structural insights.
Figure 2: Plausible fragmentation pathway for 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine in ESI-MS/MS.
Key Fragmentation Pathways:
-
Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the loss of a neutral ammonia molecule.
-
Loss of Nitrogen (N₂): The triazole ring can undergo cleavage with the elimination of a stable nitrogen molecule.
-
Loss of Hydrogen Cyanide (HCN): Another characteristic fragmentation of the triazole ring involves the loss of HCN.
-
Formation of the Tolyl Cation: Cleavage of the bond between the phenyl ring and the triazole ring can lead to the formation of the stable tolyl cation at m/z 91.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While it is less specific for structural elucidation compared to NMR or IR, it is valuable for quantitative analysis and for studying conjugation.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol).
-
Data Acquisition: The absorbance of the solution is measured over the UV-Vis range (typically 200-800 nm).
UV-Vis Spectral Interpretation
The UV-Vis spectrum of 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.
| Transition | Expected λmax (nm) | Rationale and Expert Insights |
| π → π | ~250 - 280 | These transitions arise from the conjugated π-systems of the phenyl and triazole rings. The presence of the methyl and amino groups as auxochromes may cause a slight bathochromic (red) shift compared to the unsubstituted parent compound.[4] |
| n → π | ~300 - 350 | These weaker transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. They are often observed as a shoulder on the more intense π → π* bands. |
Conclusion: A Unified Spectroscopic Portrait
The comprehensive spectroscopic analysis presented in this guide provides a robust and self-validating framework for the identification and characterization of 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine. The convergence of data from NMR, IR, MS, and UV-Vis spectroscopy creates a detailed molecular portrait, confirming the connectivity of atoms, the nature of functional groups, the molecular weight, and the electronic properties of the compound. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, enabling confident structural assignment and facilitating further investigation into the promising biological activities of this and related 1,2,4-triazole derivatives.
References
- Ginekol Pol. 2023;94(5):389-396. doi: 10.5603/GP.a2023.0053. Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents.
- Preprints.org 2023, 2023081339. doi: 10.20944/preprints202308.1339.v1. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Synthesis and Crystal Structure.
- ResearchGate.
- Indus Journal of Bioscience Research. 2023;1(1):274-283.
- Molecules. 2022 Dec; 27(24): 8943. Published online 2022 Dec 14. doi: 10.3390/molecules27248943. Triazole-(p-tolylthio)
- KTU Press. 2024;31(1):1-8.
-
AIP Conference Proceedings 2390, 020065 (2022); [Link]. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.
- MDPI. Molbank. 2022;2022(4):M1509. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.
- Molecules. 2019 Jun; 24(12): 2329. Published online 2019 Jun 21. doi: 10.3390/molecules24122329. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole.
- Preprints.org. 2023, 2023081339. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Synthesis and Crystal Structure.
-
ResearchGate. Synthesis and evaluation of 4-amino-5-phenyl-4 H -[1][5][6]-triazole-3-thiol derivatives as antimicrobial agents. Published August 2025.
- RSC Adv., 2016,6, 88561-88565.
- Semantic Scholar. Hydrazone-Tethered 5-(Pyridin-4-yl)
-
CymitQuimica. 5-o-Tolyl-4H-[1][5][6]triazole-3-thiol. Accessed January 27, 2026.
- Iranian Journal of Pharmaceutical Research. 2010;3(2):93-97. Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity.
- MDPI. Molbank. 2022;2022(4):M1509. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.
- ScienceDirect. Tetrahedron. 2019;75(33):4435-4445. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
Sources
An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining and understanding the crystal structure of 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a robust and insightful exploration of this compound's solid-state architecture. The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial and anticancer properties.[1][2] A thorough understanding of its three-dimensional structure is paramount for rational drug design and development.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthetic Pathway
The synthesis of 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine can be achieved through established methods for 1,2,4-triazole ring formation.[3][4] A common and effective route involves the cyclization of an appropriate precursor, such as a substituted amidrazone or by reacting a hydrazide with a suitable cyclizing agent.[5][6][7] For the title compound, a plausible synthetic route commences with 2-methylbenzoyl chloride, which is converted to the corresponding hydrazide. Subsequent reaction with a source of the C-N-N backbone, followed by cyclization, yields the desired 3-amino-5-(2-methylphenyl)-4H-1,2,4-triazole.
Experimental Protocol: Synthesis of 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine
-
Preparation of 2-methylbenzohydrazide: 2-methylbenzoyl chloride is reacted with hydrazine hydrate in a suitable solvent like ethanol or tetrahydrofuran under controlled temperature conditions.
-
Formation of the intermediate: The resulting 2-methylbenzohydrazide is then treated with a reagent such as cyanogen bromide or a similar precursor to introduce the remaining atoms for the triazole ring.
-
Cyclization: The intermediate undergoes base-catalyzed cyclization, often by heating in the presence of a base like potassium carbonate or sodium hydroxide, to yield 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine.[7]
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure compound.
The Art of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The method of choice depends on the compound's solubility and stability. For 1,2,4-triazole derivatives, slow evaporation from a dilute solution is a frequently successful technique.[1][8]
Experimental Protocol: Single Crystal Growth
-
Solvent Screening: A small amount of the purified compound is tested for solubility in various solvents (e.g., dimethylformamide (DMF), ethanol, methanol, acetone, water).
-
Preparation of a Saturated Solution: A saturated or near-saturated solution of the compound is prepared in a chosen solvent or solvent mixture at room or slightly elevated temperature.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent over several days to weeks.
-
Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested from the mother liquor.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Data Collection and Processing
A suitable single crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. The diffraction pattern is recorded as the crystal is rotated.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Structure Solution and Refinement
The collected diffraction data are used to solve and refine the crystal structure. This process involves determining the positions of all atoms in the unit cell and refining their parameters to best fit the experimental data. Programs like SHELXS97 or SHELXT are commonly used for structure solution, and SHELXL97 or Olex2 for refinement.[8]
Crystallographic Data Summary
The final refined structure is described by a set of crystallographic parameters. Based on similar 1,2,4-triazole derivatives, a hypothetical but representative dataset for 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine is presented below.[8][9][10]
| Parameter | Hypothetical Value |
| Chemical formula | C₉H₁₀N₄ |
| Formula weight | 174.21 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.987(3) |
| c (Å) | 11.456(5) |
| β (°) | 105.23(2) |
| Volume (ų) | 1005.4(7) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.150 |
| Absorption coefficient (mm⁻¹) | 0.078 |
| F(000) | 368 |
| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |
| Reflections collected | 5678 |
| Independent reflections | 1876 [R(int) = 0.021] |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
| Goodness-of-fit on F² | 1.05 |
Molecular and Supramolecular Structure Analysis
The refined crystal structure provides a wealth of information about the molecule itself and how molecules pack together in the solid state.
Molecular Geometry
Analysis of the crystal structure reveals key geometric parameters such as bond lengths, bond angles, and torsion angles. For 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine, the planarity of the triazole ring and the dihedral angle between the triazole and the 2-methylphenyl ring are of particular interest.[8][9] The dihedral angle will be influenced by the steric hindrance of the methyl group and will affect the overall molecular conformation.
Intermolecular Interactions and Crystal Packing
The stability of a crystal lattice is governed by a network of intermolecular interactions. In 1,2,4-triazole derivatives, hydrogen bonds and π-π stacking interactions are often dominant.[11][12]
-
Hydrogen Bonding: The amino group and the nitrogen atoms of the triazole ring are excellent hydrogen bond donors and acceptors, respectively. This leads to the formation of robust hydrogen-bonding networks that play a crucial role in the crystal packing. These can form dimers or extended chains.
-
π-π Stacking: The aromatic triazole and phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal structure.
Caption: Key Intermolecular Interactions in the Crystal Lattice.
Computational Analysis: Hirshfeld Surface Analysis
To gain deeper insight into the intermolecular interactions, Hirshfeld surface analysis can be employed. This method provides a visual representation of the interactions and allows for their quantification.[11][13]
The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For the title compound, significant contributions from H···H, N···H, and C···H contacts are expected, indicative of van der Waals forces and hydrogen bonding.[11][13]
Conclusion and Significance
The crystal structure analysis of 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine provides invaluable information for understanding its solid-state properties and for guiding further drug development efforts. The detailed knowledge of its three-dimensional structure, conformational preferences, and intermolecular interactions is crucial for predicting its behavior in biological systems and for designing more potent and selective analogues. This guide has outlined the key experimental and computational methodologies that form the foundation of modern crystallographic analysis, providing a framework for the rigorous characterization of novel molecular entities.
References
-
Al-Wahaibi, L. H., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(3), M1704. [Link]
-
Farahat, A. A., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Preprints.org, 2023, 2023081234. [Link]
-
Huang, Y.-L., et al. (2010). 4-(3-Methylphenyl)-3-phenyl-5-(2-pyridyl)-4H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 66(1), o113. [Link]
-
Safin, D. A., Robeyns, K., & Garcia, Y. (2014). 1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties. CrystEngComm, 16(48), 11048-11059. [Link]
-
Jones, P. G., & El-Emam, A. A. (2023). Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. Acta Crystallographica Section E: Crystallographic Communications, 79(9), 856-859. [Link]
-
Naveen, S., et al. (2014). Synthesis and crystal structure analysis of 2-(4-methyl-2′-biphenyl)-4-amino-1,2,4-triazole-3-thiol. ResearchGate. [Link]
-
Carlucci, C., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Molecules, 28(21), 7414. [Link]
-
Al-Wahaibi, L. H., et al. (2024). Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine. Journal of Molecular Structure, 1301, 137351. [Link]
-
Espitia Cogollo, E., et al. (2025). Study of the intermolecular interactions in the crystal structure formation of two new 4,5-disubstituted vicinal triazoles. ResearchGate. [Link]
-
Sharma, D., & Narasimhan, B. (2014). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]
-
Al-Wahaibi, L. H., et al. (2024). Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents. Acta Crystallographica Section C: Structural Chemistry, 80(6), 281-291. [Link]
-
Fedotov, S. O., & Hotsulia, A. S. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 643-652. [Link]
-
Carlucci, C., et al. (2023). Synthesis and Crystallization of N-rich Triazole Compounds. ResearchGate. [Link]
-
Arshad, M. N., et al. (2021). Synthesis, SC-XRD, DFT Investigation and Hirshfeld Surface Analysis of 1-Neopentyl-2,4,5-Triphenyl-1H-Imidazole Derivatives: Polycyclic Aromatic Compounds. Polycyclic Aromatic Compounds, 43(3), 2056-2073. [Link]
-
Fedotov, S. O., & Hotsulia, A. S. (2019). Synthesis and structure of new 4-amino-5-(2-R1-phenyl)-1,2,4-triazole-3-thiol alkylderivatives. * Zaporozhye Medical Journal*, 21(5), 689-695. [Link]
-
Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988265. [Link]
-
Zarghi, A., et al. (2005). Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. Il Farmaco, 60(9), 743-746. [Link]
-
GSRS. (n.d.). 4-AMINO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL. Retrieved from [Link]
-
Lahmidi, S., et al. (2019). Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 75(1), 108-112. [Link]
-
Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. [Link]
-
Asiri, A. M., et al. (2015). The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5-thione. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 38-44. [Link]
-
Al-Salahi, R., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
-
Głowacka, I. E., et al. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. Molecules, 26(13), 4066. [Link]
-
Frolova, Y., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. scispace.com [scispace.com]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 6. Synthesis and structure of new 4-amino-5-(2-R1-phenyl)-1,2,4-triazole-3-thiol alkilderivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(3-Methylphenyl)-3-phenyl-5-(2-pyridyl)-4H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
Tautomeric Forms of 3-Amino-5-Substituted-1,2,4-Triazoles: An In-Depth Technical Guide for Researchers
Foreword: The Chameleon-Like Nature of 1,2,4-Triazoles in Drug Discovery
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of a multitude of pharmacologically active agents with diverse therapeutic applications, including antiviral, antibacterial, antifungal, and anticancer properties.[1][2][3] The biological activity of these compounds is intimately linked to their three-dimensional structure and electronic properties. A critical, yet often overlooked, aspect governing these features is the phenomenon of tautomerism. For researchers in drug development, a comprehensive understanding of the tautomeric behavior of 3-amino-5-substituted-1,2,4-triazoles is not merely an academic exercise; it is a fundamental prerequisite for rational drug design, enabling the prediction of receptor interactions, metabolic stability, and pharmacokinetic profiles. This guide provides an in-depth exploration of the tautomeric forms of these versatile heterocycles, offering both theoretical insights and practical methodologies for their characterization.
Unveiling the Tautomeric Landscape of 3-Amino-5-Substituted-1,2,4-Triazoles
Tautomerism in 3-amino-5-substituted-1,2,4-triazoles is a dynamic equilibrium involving the migration of a proton, leading to distinct structural isomers. This phenomenon can be broadly categorized into two types: annular prototropic tautomerism and amino-imino tautomerism.
1.1. Annular Prototropic Tautomerism: A Game of Protons on the Ring
Annular prototropic tautomerism involves the migration of a proton between the nitrogen atoms of the triazole ring.[4] For a 3-amino-5-substituted-1,2,4-triazole, three principal annular tautomers are possible: the 1H-, 2H-, and 4H-forms.
Diagram 1: Annular Prototropic Tautomerism
Caption: Annular prototropic tautomers of 3-amino-5-substituted-1,2,4-triazole.
The relative stability of these tautomers is a delicate balance of electronic and steric effects dictated by the nature of the substituent at the C5 position, the solvent, pH, and temperature.
1.2. Amino-Imino Tautomerism: A Shift in the Exocyclic Group
In addition to the movement of a proton around the ring, tautomerism can also occur involving the exocyclic amino group, leading to the formation of an imino tautomer.
Diagram 2: Amino-Imino Tautomerism
Caption: Amino-imino tautomerism in 3-amino-1,2,4-triazoles.
Generally, the amino form is significantly more stable than the imino form in most 3-amino-1,2,4-triazole derivatives. However, the possibility of the imino tautomer should not be entirely dismissed, especially when specific substituent effects or environmental conditions could favor its formation.
Factors Influencing Tautomeric Equilibrium: A Multifaceted Interplay
The predominance of a particular tautomer is not static but is influenced by a confluence of factors. A thorough understanding of these influences is paramount for predicting and controlling the tautomeric landscape.
2.1. The Decisive Role of Substituents (R-group at C5)
The electronic nature of the substituent at the C5 position exerts a profound influence on the tautomeric equilibrium.
-
Electron-donating groups (EDGs) , such as -NH2, -OH, and alkyl groups, tend to increase the electron density in the triazole ring. This generally favors the 1H- and 4H-tautomers.
-
Electron-withdrawing groups (EWGs) , such as -NO2, -CN, and haloalkyl groups, decrease the electron density of the ring.[5] This often leads to a stabilization of the 2H-tautomer.[6][7] For instance, in 3-amino-5-nitro-1,2,4-triazole, the 2H-tautomer is predicted to be the most stable form in polar solvents.[6][7]
Table 1: Influence of Substituent on Tautomer Stability
| Substituent (R) | Electronic Effect | Predominant Tautomer(s) | Rationale |
| -CH3 | Electron-donating | 1H or 4H | Increased electron density on N1 and N4. |
| -Ph | Electron-withdrawing (inductive), Conjugating | Dependent on substitution of the phenyl ring. | Can stabilize various forms through resonance. |
| -NO2 | Strong electron-withdrawing | 2H | Decreased electron density at N1 and N4.[6][7] |
| -NH2 | Strong electron-donating | 1H or 4H | Increased electron density on N1 and N4. |
2.2. The Solvent's Sway: Polarity and Hydrogen Bonding
The solvent environment plays a critical role in determining the tautomeric preference.
-
Polar solvents can stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding. For example, polar solvents have been shown to favor the 2H-tautomer of 3-amino-5-nitro-1,2,4-triazole.[6][7]
-
Nonpolar solvents will favor less polar tautomers.
-
Protic solvents can engage in hydrogen bonding with the nitrogen atoms of the triazole ring and the amino group, thereby influencing the equilibrium.
2.3. The Impact of pH and Temperature
The pH of the medium can significantly alter the tautomeric equilibrium by influencing the protonation state of the molecule. Protonation can favor specific tautomeric forms. Temperature can also shift the equilibrium, with higher temperatures potentially favoring the population of less stable tautomers.
Experimental and Computational Characterization: A Synergistic Approach
A combination of experimental and computational techniques is essential for the unambiguous determination of the predominant tautomeric forms of 3-amino-5-substituted-1,2,4-triazoles.
3.1. Experimental Methodologies: Probing the Molecular Structure
Diagram 3: Experimental Workflow for Tautomer Characterization
Caption: A typical experimental workflow for the characterization of tautomers.
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[4][8]
-
¹H NMR: The chemical shifts of the N-H and C-H protons are highly sensitive to the electronic environment and can provide crucial clues about the position of the proton.
-
¹³C NMR: The chemical shifts of the carbon atoms in the triazole ring are also indicative of the tautomeric form.[4] In some cases of rapid tautomeric exchange, broad signals for the triazole ring carbons may be observed.[4]
-
¹⁵N NMR: This technique directly probes the nitrogen atoms and can provide unambiguous information about the protonation state of each nitrogen in the ring.
Step-by-Step Protocol for NMR Analysis of Tautomerism:
-
Sample Preparation: Dissolve a precisely weighed amount of the purified 3-amino-5-substituted-1,2,4-triazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra at a controlled temperature. For systems exhibiting dynamic exchange, variable temperature (VT) NMR studies can be performed to slow down the exchange process and resolve individual tautomers.
-
Spectral Analysis:
-
Carefully assign all proton, carbon, and nitrogen signals using standard 2D NMR techniques (COSY, HSQC, HMBC).
-
Compare the observed chemical shifts with those reported for known 1,2,4-triazole derivatives and with values predicted from computational calculations.
-
Integrate the signals corresponding to the different tautomers (if resolved) to determine their relative populations.
-
3.1.2. X-ray Crystallography: An Unambiguous Look at the Solid State
Single-crystal X-ray diffraction provides a definitive determination of the molecular structure in the solid state, including the precise location of all atoms, including hydrogen atoms.[1][4][8] This allows for the unambiguous identification of the tautomeric form present in the crystal lattice.[4] It is important to note that the tautomeric form in the solid state may not necessarily be the same as the predominant form in solution.
3.1.3. UV-Vis and Infrared (IR) Spectroscopy: Complementary Techniques
-
UV-Vis Spectroscopy: Different tautomers will have different electronic transitions and thus distinct UV-Vis absorption spectra.[9] By comparing the experimental spectrum with the calculated spectra for each possible tautomer, it is possible to infer the predominant form in solution.[10]
-
IR Spectroscopy: The vibrational frequencies of N-H and C=N bonds are different in the various tautomers. These differences can be observed in the IR spectrum and can aid in the identification of the tautomeric form.
3.2. Computational Chemistry: A Predictive and Interpretive Powerhouse
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for studying tautomerism.[6][7][10][11]
3.2.1. Predicting Tautomer Stability
DFT calculations can be used to determine the relative energies of the different tautomers in the gas phase and in solution (using continuum solvation models like SMD or PCM).[7][10] The tautomer with the lowest calculated Gibbs free energy is predicted to be the most stable.
Step-by-Step Protocol for DFT Calculation of Tautomer Stability:
-
Structure Generation: Build the 3D structures of all possible tautomers of the 3-amino-5-substituted-1,2,4-triazole.
-
Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[10] The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
Energy Calculation: Calculate the Gibbs free energy for each optimized tautomer.
-
Solvation Effects: To model the effect of a solvent, perform single-point energy calculations on the gas-phase optimized geometries using a continuum solvation model.
-
Relative Stability Analysis: Compare the Gibbs free energies of the tautomers to predict their relative populations.
3.2.2. Simulating Spectroscopic Data
Computational methods can also be used to simulate NMR chemical shifts, UV-Vis spectra, and IR vibrational frequencies for each tautomer.[10] These simulated spectra can then be compared with the experimental data to aid in the assignment of the predominant tautomeric form.
Conclusion: A Holistic Understanding for Advancing Drug Discovery
The tautomeric behavior of 3-amino-5-substituted-1,2,4-triazoles is a complex interplay of substituent effects, solvent interactions, and other environmental factors. A comprehensive understanding of this phenomenon is not just a matter of academic curiosity but a critical component of modern drug discovery and development. By employing a synergistic approach that combines high-resolution experimental techniques like NMR and X-ray crystallography with the predictive power of computational chemistry, researchers can gain a clear picture of the tautomeric landscape of these important heterocycles. This knowledge empowers the rational design of more effective and safer therapeutic agents, ultimately contributing to the advancement of medicine.
References
-
Substituent Effects on Triazole Tautomerism. Scribd. Available from: [Link]
-
Lim, F. P. L., Tan, L. Y., Tiekink, E. R. T., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(41), 23153–23165. Available from: [Link]
-
Theoretical Studies of The Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-Nitro-1,2,4-Triazole. Scribd. Available from: [Link]
-
Karpińska, G., & Dobrowolski, J. C. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58–67. Available from: [Link]
-
Lim, F. P. L., Tan, L. Y., Tiekink, E. R. T., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(41), 23153–23165. Available from: [Link]
-
Reva, I., Lapinski, L., & Fausto, R. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4252. Available from: [Link]
-
The tautomers of 1,2,3-triazole and 1,2,4-triazole. ResearchGate. Available from: [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Publishing. Available from: [Link]
-
Kovalenko, S. I., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34(1), 181-192. Available from: [Link]
-
Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. ACS Publications. Available from: [Link]
-
Politzer, P., et al. (1998). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A, 102(44), 8280–8286. Available from: [Link]
-
Szabó, R., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1294. Available from: [Link]
-
Lim, F. P. L., et al. (2018). Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(41), 23153-23165. Available from: [Link]
-
Al-Hujaj, M. A., & Al-Allaf, T. A. K. (2019). KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY. Journal of the Chilean Chemical Society, 64(1), 4331-4337. Available from: [Link]
-
The UV-Vis absorbance spectra for ( a ) aminotriazole, ( b )... ResearchGate. Available from: [Link]
Sources
- 1. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04576C [pubs.rsc.org]
- 5. Sci-Hub. On tautomerism of 1,2,4-triazol-3-ones / Computational and Theoretical Chemistry, 2015 [sci-hub.box]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY | Journal of the Chilean Chemical Society [jcchems.com]
The 1,2,4-Triazole Nucleus: A Versatile Scaffold for the Development of Novel Therapeutic Agents
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties and ability to engage in various biological interactions have established it as a "privileged scaffold" in drug discovery.[1] This guide provides a comprehensive technical overview of the discovery of novel 1,2,4-triazole-based therapeutic agents, from synthetic strategies and in-silico design to in-vitro evaluation and structure-activity relationship (SAR) studies.
Chapter 1: The 1,2,4-Triazole Scaffold: A Privileged Structure in Drug Discovery
The 1,2,4-triazole nucleus is a ubiquitous structural feature in a multitude of synthetic compounds with diverse therapeutic applications.[2] Its metabolic stability and capacity to act as both a hydrogen bond donor and acceptor contribute to its favorable pharmacological profile.[3] The polar nature of the triazole ring can enhance the solubility of a molecule, a crucial factor in drug development.[3]
The versatility of this scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives, including antifungal, anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[1] This wide range of activities has spurred significant interest among researchers to explore and modify this core structure for the development of new and effective therapeutic agents.[2]
Chapter 2: Synthetic Strategies for 1,2,4-Triazole Derivatives
The construction of the 1,2,4-triazole ring can be achieved through various synthetic methodologies. Classical approaches such as the Pellizzari and Einhorn-Brunner reactions have long been employed. The Pellizzari reaction, for instance, involves the condensation of an amide with an acyl hydrazide.[4] More contemporary methods often utilize catalysts to improve efficiency and yield.
A representative protocol for the synthesis of 3,5-diphenyl-4H-1,2,4-triazole derivatives is outlined below. This method involves the reaction of 4-amino-3,5-diphenyl-4H-1,2,4-triazole with an appropriate aldehyde in glacial acetic acid.
Experimental Protocol: Synthesis of 4-(substituted-benzylidenamino)-3,5-diphenyl-4H-1,2,4-triazoles
Materials:
-
4-amino-3,5-diphenyl-4H-1,2,4-triazole (1)
-
Appropriate aldehyde (e.g., benzaldehyde)
-
Glacial acetic acid
-
Ice-water
Procedure:
-
Dissolve 0.005 mole of 4-amino-3,5-diphenyl-4H-1,2,4-triazole (1) in 20 mL of glacial acetic acid.
-
To this solution, add 0.005 mole of the corresponding aldehyde.
-
Reflux the reaction mixture for 4 hours.
-
After cooling, pour the mixture into a beaker containing 100 mL of ice-water.
-
Filter the resulting precipitate.
-
Dry the product in vacuo.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure desired compound.
This general procedure can be adapted for the synthesis of a variety of 4-substituted-4H-1,2,4-triazole derivatives by using different aldehydes.
Caption: Synthetic workflow for 4-substituted-1,2,4-triazoles.
Chapter 3: In-Silico Approaches for Lead Identification and Optimization
Computational methods, particularly molecular docking, play a pivotal role in modern drug discovery by predicting the binding interactions between a small molecule (ligand) and a biological target (receptor).[5] This approach allows for the virtual screening of large compound libraries to identify potential drug candidates and to understand their mechanism of action at a molecular level.
A typical molecular docking workflow for the identification of novel 1,2,4-triazole-based inhibitors involves several key steps:
Molecular Docking Workflow:
-
Target Selection and Preparation: Identify a relevant biological target (e.g., an enzyme or receptor implicated in a disease). Obtain the 3D structure of the target, typically from a protein database like the Protein Data Bank (PDB). Prepare the protein structure by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Ligand Preparation: Generate the 3D structures of the 1,2,4-triazole derivatives to be screened. This can be done using chemical drawing software followed by energy minimization to obtain stable conformations.
-
Docking Simulation: Employ docking software (e.g., AutoDock) to place the prepared ligands into the defined binding site of the target protein.[6] The software explores various possible binding poses and scores them based on their predicted binding affinity.
-
Analysis of Results: Analyze the docking results to identify compounds with the best binding scores and favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the active site of the target.
Caption: A typical molecular docking workflow.
Chapter 4: In-Vitro Evaluation of Biological Activity
Following in-silico screening, promising 1,2,4-triazole derivatives are synthesized and subjected to in-vitro biological assays to determine their actual therapeutic potential. For anticancer drug discovery, a common primary screening method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 1,2,4-triazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[8]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[7] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a multi-well spectrophotometer at a wavelength of 570-600 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Chapter 5: Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. By synthesizing and testing a series of related 1,2,4-triazole derivatives, researchers can identify key structural features that are essential for potency and selectivity. This information guides the rational design of more effective therapeutic agents.
For instance, in the development of anticancer agents, SAR studies might explore the effects of different substituents on the phenyl rings of a 3,5-diphenyl-1,2,4-triazole scaffold.
Table 1: Hypothetical SAR Data for 1,2,4-Triazole Derivatives Against Cancer Cell Lines
| Compound | R1 Substituent | R2 Substituent | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HeLa |
| 7a | H | H | 154.2 | 92.4 |
| 7b | 4-Cl | H | 23.4 | 7.9 |
| 7d | 4-Br | H | 9.8 | 12.1 |
| 7e | 2,4-di-Cl | H | 4.7 | 2.9 |
| 10a | H | H | 6.4 | 5.6 |
| 10d | 4-Br | 4-Cl | 10.2 | 9.8 |
Data adapted from a study on novel 1,2,4-triazole derivatives.[4]
From this hypothetical data, one might infer that the presence of electron-withdrawing groups like chlorine and bromine on the phenyl rings significantly enhances the cytotoxic activity against both MCF-7 and HeLa cell lines.[4] Specifically, the 2,4-dichloro substitution (Compound 7e) appears to be particularly favorable for activity.[4] Such insights are invaluable for the lead optimization phase of drug discovery.
Similarly, for antifungal agents, SAR studies can reveal the impact of different structural modifications on the minimum inhibitory concentration (MIC) against various fungal strains.
Table 2: Antifungal Activity of 1,2,4-Triazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) |
| Analogue 7a | Candida albicans | 0.0313 |
| Analogue 7a | Aspergillus fumigatus | 1 |
| Compound 28m | Candida albicans | 0.78 |
| Compound 28n | Candida albicans | 0.78 |
Data adapted from reviews on antifungal 1,2,4-triazoles.[3][9]
These data suggest that subtle changes in the chemical structure can lead to significant differences in antifungal potency and spectrum of activity.
Conclusion and Future Perspectives
The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in the quest for novel therapeutic agents. Its synthetic accessibility and diverse pharmacological profile make it an attractive starting point for drug discovery campaigns targeting a wide range of diseases. The integration of in-silico methods with traditional synthetic and biological evaluation approaches has accelerated the identification and optimization of potent and selective 1,2,4-triazole-based drug candidates. Future research will likely focus on the development of multi-target agents and the exploration of novel biological targets for this versatile heterocyclic system. A systematic approach to both synthesis and screening is crucial for the continued success in developing new and effective drugs based on the 1,2,4-triazole nucleus.[10]
References
Sources
- 1. Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 6. ijcrcps.com [ijcrcps.com]
- 7. atcc.org [atcc.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isres.org [isres.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues of Triazole Compounds in Biological Assays
Welcome to the technical support center dedicated to addressing the solubility challenges of triazole compounds in biological assays. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility-related obstacles during their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the reliability and accuracy of your results.
The Challenge of Triazole Solubility
Triazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, anticancer, and antiviral properties.[1] However, their often-hydrophobic nature and rigid structures can lead to poor aqueous solubility, creating significant hurdles in biological assays.[2] Low solubility can result in underestimated compound activity, variable data, and inaccurate structure-activity relationships (SAR).[3] This guide will equip you with the knowledge and techniques to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my triazole compound precipitating when I add it to my aqueous assay buffer?
A1: Precipitation upon addition to aqueous buffer is a common issue for poorly soluble compounds. This typically occurs when the concentration of the compound in the final assay volume exceeds its thermodynamic solubility limit in that specific medium. The organic solvent, often dimethyl sulfoxide (DMSO), used to create the stock solution is miscible with water, but the compound itself may not be sufficiently soluble in the final aqueous environment.[4]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: While DMSO is an excellent solvent for many hydrophobic compounds, it can also exhibit toxicity in a concentration-dependent manner.[5][6] For most cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.5% (v/v) to minimize cellular stress and off-target effects.[7] However, the tolerance can vary significantly between cell lines, so it is best to determine the maximum acceptable DMSO concentration for your specific cell type by running a vehicle control experiment.
Q3: Can I use sonication or vortexing to redissolve my precipitated compound?
A3: While mechanical agitation like vortexing or sonication can help in initially dissolving a compound to create a stock solution, it is generally not a reliable method for redissolving a compound that has precipitated in the final assay buffer.[4] The precipitate may not fully redissolve, leading to an unknown and variable final concentration of the soluble compound, which will compromise the accuracy of your results.
Q4: How can I determine the aqueous solubility of my triazole compound?
A4: The "shake-flask" method is a traditional and reliable way to determine equilibrium solubility.[8] In this method, an excess of the compound is added to the aqueous buffer of interest and shaken for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[8] The suspension is then filtered or centrifuged to remove undissolved solid, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method like HPLC-UV or LC-MS/MS.[9] Another method involves turbidity measurements, where the light scattered by undissolved particles is measured to determine the solubility point.[10]
Troubleshooting Guides
Issue 1: Compound Precipitation Observed in Assay Plate
Symptoms:
-
Visible precipitate or cloudiness in the wells of your assay plate after adding the compound.
-
Inconsistent or non-reproducible assay results.
-
Atypical dose-response curves.[11]
Causality: The concentration of your triazole compound in the final assay buffer is above its solubility limit. This can be exacerbated by factors such as the pH and ionic strength of the buffer, as well as the presence of proteins or other components in the assay medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Decrease Final Compound Concentration: The most straightforward approach is to lower the final concentration of your compound in the assay. This may involve adjusting your dilution series to test a lower concentration range.
-
Optimize Solvent System:
-
Co-solvents: While keeping the primary solvent (e.g., DMSO) concentration low, you can explore the use of other water-miscible organic co-solvents such as ethanol, methanol, or polyethylene glycol (PEG). It is crucial to test the tolerance of your assay system to these co-solvents.
-
pH Adjustment: The solubility of ionizable compounds is highly dependent on pH.[12] For weakly basic triazoles, lowering the pH of the buffer can increase solubility. Conversely, for weakly acidic triazoles, increasing the pH may be beneficial. Ensure the pH change does not negatively impact your assay.
-
-
Employ Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, thereby increasing their aqueous solubility.[13][14] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[13]
-
Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at low concentrations (typically below their critical micelle concentration) to improve solubility. However, be cautious as surfactants can interfere with biological assays.
-
-
Modify Assay Conditions:
-
Increase Protein Concentration: If your assay buffer contains a protein like bovine serum albumin (BSA), increasing its concentration can sometimes help to solubilize hydrophobic compounds through non-specific binding.
-
Temperature: While most biological assays are performed at a specific temperature (e.g., 37°C), a slight increase in temperature may improve solubility. However, the stability of your compound and assay components at elevated temperatures must be considered.
-
Issue 2: Inaccurate and Irreproducible Results from DMSO Stock Solutions
Symptoms:
-
High variability between replicate experiments.
-
Loss of compound activity over time when using stored stock solutions.
-
Discrepancies between expected and measured compound concentrations.
Causality: Poorly managed DMSO stock solutions can lead to several problems. Triazole compounds can precipitate out of high-concentration DMSO stocks, especially after freeze-thaw cycles.[15] Additionally, DMSO is hygroscopic and can absorb water from the atmosphere, which can decrease the solubility of hydrophobic compounds in the stock solution over time.
Troubleshooting Workflow:
Caption: Workflow for ensuring reliable DMSO stock solutions.
Detailed Steps:
-
Proper Stock Solution Preparation:
-
Use high-quality, anhydrous DMSO.
-
Ensure the compound is completely dissolved in the DMSO. Gentle warming (e.g., to 37°C) and vortexing can aid dissolution.[4]
-
Visually inspect the stock solution for any undissolved particles before use.
-
-
Optimize Storage Conditions:
-
Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.
-
Store at -20°C or -80°C in tightly sealed vials to prevent water absorption.
-
Before use, allow the stock solution to thaw completely and come to room temperature. Vortex gently to ensure homogeneity.
-
-
Implement Quality Control Checks:
-
Periodically check the concentration of your stock solutions using an analytical method like HPLC-UV.
-
If a compound is known to be unstable, prepare fresh stock solutions more frequently.
-
Experimental Protocols
Protocol 1: Preparation of a Triazole Compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of a triazole compound in DMSO.
Materials:
-
Triazole compound (solid)
-
Anhydrous DMSO
-
Analytical balance
-
Vortex mixer
-
Water bath (optional)
-
Microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass: Determine the mass of the triazole compound needed to prepare the desired volume of a 10 mM stock solution using the following formula:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weigh the compound: Accurately weigh the calculated mass of the triazole compound using an analytical balance and transfer it to a suitable vial.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the vial vigorously until the compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath to aid dissolution.[4]
-
Visual inspection: Visually inspect the solution to ensure there are no undissolved particles. If particles are present, continue vortexing and/or warming.
-
Aliquoting and storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Using Cyclodextrins to Enhance Solubility
This protocol describes how to use hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the solubility of a triazole compound in an aqueous buffer.
Materials:
-
Triazole compound stock solution (in DMSO)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous assay buffer
-
Vortex mixer
Procedure:
-
Prepare HP-β-CD solution: Prepare a concentrated stock solution of HP-β-CD in the aqueous assay buffer (e.g., 10-40% w/v).
-
Determine the optimal HP-β-CD concentration: Perform a titration experiment to find the lowest concentration of HP-β-CD that maintains the solubility of your triazole compound at the desired final concentration.
-
Prepare the final solution:
-
Add the required volume of the HP-β-CD stock solution to your assay buffer.
-
Vortex to mix thoroughly.
-
Add the triazole compound stock solution (in DMSO) to the HP-β-CD-containing buffer while vortexing.
-
-
Equilibration: Allow the solution to equilibrate for a short period (e.g., 15-30 minutes) before adding it to your assay.
Data Presentation
Table 1: Comparison of Solubilizing Agents for a Model Triazole Compound
| Solubilizing Agent | Concentration | Final Compound Concentration (µM) | Observation |
| None (0.5% DMSO) | - | 50 | Precipitation |
| HP-β-CD | 1% (w/v) | 50 | Clear Solution |
| Tween® 20 | 0.01% (v/v) | 50 | Clear Solution |
| PEG 400 | 2% (v/v) | 50 | Slight Haze |
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Carneiro, S. B., Duarte, F. Í., Heimfarth, L., Siqueira, J. R., de Souza, A. C., Quintans, J. S., & de Souza, L. (2019). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Biomedicine & Pharmacotherapy, 118, 109139. [Link]
-
Maltese, A., Sinisi, A., & Magnano, A. (2009). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(6), 1301-1306. [Link]
-
Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Wang, S., Li, Y., & Zhang, Y. (2019). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. RSC Advances, 9(4), 2138-2151. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Chemistry LibreTexts. (2025). Preparing Solutions. [Link]
-
Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., ... & Lee, J. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian journal of pharmaceutical sciences, 9(6), 304-316. [Link]
-
Zhang, M., & Zhang, M. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. [Link]
-
Inglese, J., Auld, D. S., Jadhav, A., Johnson, R. L., Simeonov, A., & Yasgar, A. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473-11478. [Link]
-
Zhang, M., & Zhang, M. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: a review. Pharmanest, 1(2), 1-12. [Link]
-
Sikarra, D., Shukla, V., Kharia, A. A., & Chatterjee, D. P. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical and Pharmaceutical Innovation, 1(1), 1-8. [Link]
-
Cheng, X., Hochlowski, J., & Tang, H. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302-1308. [Link]
-
Asif, M. (2014). Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Journal of Analytical & Pharmaceutical Research, 1(1), 1-11. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Gray, V. A. (2022). Dissolution Method Troubleshooting. Dissolution Technologies, 29(4), 114-121. [Link]
-
Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. [Link]
-
Bergström, C. A., & Larsson, P. (2011). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. European Journal of Pharmaceutical Sciences, 44(5), 603-613. [Link]
-
Anonymous. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]
-
Sharma, D. K., Soni, M., Kumar, S., & Gupta, G. D. (2013). Solubility enhancement techniques for poorly soluble pharmaceuticals: a review. International Journal of Pharmaceutical Sciences and Research, 4(6), 2097. [Link]
-
Al-Dhubiab, B. E. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. Molecules, 30(2), 346. [Link]
-
Asif, M. (2022). Triazole Compounds: Recent Advances in Medicinal Research. Current Organic Synthesis, 19(5), 456-476. [Link]
-
Jun, S. W., Kim, J. S., & Kim, M. S. (2007). Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution. Journal of inclusion phenomena and macrocyclic chemistry, 57(1-4), 291-295. [Link]
-
Zhang, L., Wang, Y., & Li, J. (2021). Water solubility and physicochemical properties of representative compounds and ETV. Bioorganic Chemistry, 115, 105211. [Link]
-
Brouwers, J., Fransen, N., & Augustijns, P. (2011). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Journal of pharmaceutical sciences, 100(7), 2839-2847. [Link]
-
Li, L. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. [Link]
-
Kumar, A., Sahoo, S. K., & Padhee, K. (2023). Enhancing the Solubility and Dissolution of Anti-Fungal Drugs: A Comparative Study of Solid Dispersion and Co-Crystallization. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 10-18. [Link]
-
The Chemistry Blog. (2024). How To Make A Standard Solution. [Link]
-
Quora. (2017). What effects does DMSO have on cell assays?. [Link]
-
Deshmukh, A. S. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical and Biological Sciences, 5(2), 64-74. [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017-1025. [Link]
-
American Chemical Society. (2024). Recent Advances in High Throughput Experimentation and Flow Chemistry to Accelerate Drug Discovery. [Link]
-
Spencer, J. N., & Holmboe, E. S. (2003). A Simple Method for Determination of Solubility in the First-Year Laboratory. Journal of Chemical Education, 80(5), 560. [Link]
-
International Journal of Creative Research Thoughts. (2025). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. [Link]
-
The Thoughtscripter. (2025). Solution-making strategies & practical advice. [Link]
-
Olszanowski, M., & Bodkowski, R. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5038. [Link]
-
dudás, j. (2017). Advantages of the Combined Use of Cyclodextrins and Chitosan in Drug Delivery: A Review. Polymers, 9(11), 542. [Link]
-
Royal Society of Chemistry. (2024). Pharmaceutical salts of azole anti-fungal drugs: physicochemical behaviour and activity studies. [Link]
-
Vemula, V. R. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Sciences, 11(1), 1-6. [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. [Link]
-
Box, K. J., Bevan, C. D., & Comer, J. E. (2006). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening--mixing and automation effects. Journal of pharmaceutical and biomedical analysis, 41(4), 1184-1188. [Link]
-
Godse, S. Z. (2014). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education & Research, 4(3). [Link]
-
Popescu, I., & Dinu-Pîrvu, C. E. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Molecules, 28(24), 8072. [Link]
-
Çetinkaya, Y., & Gümüş, M. (2022). Investigation of biological activities of various 1,2,3-triazole compounds: Their effects on cholinesterase enzymes, determination of antioxidant capacity and antimicrobial activity. Journal of biochemical and molecular toxicology, 36(12), e23277. [Link]
Sources
- 1. Investigation of biological activities of various 1,2,3-triazole compounds: Their effects on cholinesterase enzymes, determination of antioxidant capacity and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. rheolution.com [rheolution.com]
- 11. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Preventing formation of isomeric mixtures in triazole synthesis
Welcome to our dedicated technical support center for triazole synthesis. This resource is designed for researchers, chemists, and drug development professionals who are navigating the intricacies of azide-alkyne cycloaddition reactions. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. The formation of isomeric mixtures is a common pitfall that can compromise yield, purity, and the biological activity of your target compounds. This guide provides in-depth, field-proven insights to ensure the regiochemical integrity of your triazole products.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter in the lab. Each issue is followed by a detailed explanation of the cause and a step-by-step protocol to resolve it.
Issue 1: My Copper-Catalyzed reaction is sluggish, has low yield, and I'm seeing significant amounts of a symmetrical byproduct.
Question: I'm performing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to synthesize a 1,4-disubstituted triazole. My reaction is slow, the yield is poor, and I've isolated a significant amount of a diyne byproduct. What's going wrong?
Root Cause Analysis: This is a classic case of catalyst oxidation and a subsequent side reaction. The active catalyst in CuAAC is Copper(I). However, Cu(I) is unstable and readily oxidizes to the inactive Cu(II) state, especially in the presence of oxygen.[1] When Cu(II) is present, it can promote the oxidative homocoupling of your terminal alkyne, known as the Glaser coupling, leading to the formation of a symmetrical diyne byproduct.[1] This depletes your starting material and reduces the concentration of the active Cu(I) catalyst, slowing down your desired triazole formation.
Solution: The key is to maintain a sufficient concentration of the active Cu(I) catalyst throughout the reaction. This is best achieved by generating Cu(I) in situ from a stable Cu(II) precursor using a reducing agent.
Workflow: Optimizing a CuAAC Reaction
Caption: Optimized workflow for CuAAC reactions.
Detailed Protocol for High-Fidelity 1,4-Triazole Synthesis:
-
Reagent Preparation: In a suitable flask, dissolve your azide (1.0 equiv.) and terminal alkyne (1.0-1.2 equiv.) in a solvent mixture. A 1:1 mixture of tert-butanol and water is a robust choice for a wide range of substrates.
-
Catalyst Addition: Add the Copper(II) source. A 1-5 mol% loading of CuSO₄·5H₂O is typically sufficient.
-
Initiation via Reduction: Prepare a fresh aqueous solution of sodium ascorbate. Add 1.1 equivalents of sodium ascorbate relative to the copper catalyst (e.g., for 1 mol% CuSO₄, use 1.1 mol% sodium ascorbate). The addition of this reducing agent will generate the active Cu(I) catalyst in the reaction mixture.[1]
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours.
-
Monitoring: Track the consumption of your starting materials and the formation of the product using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench with aqueous ammonia or EDTA solution to chelate the copper. Extract your product with an organic solvent (e.g., ethyl acetate or dichloromethane). The crude product can then be purified by silica gel column chromatography to yield the pure 1,4-disubstituted triazole.
Issue 2: My reaction produced the wrong isomer! I wanted a 1,5-disubstituted triazole, but I got the 1,4-isomer.
Question: I need to synthesize a 1,5-disubstituted triazole for my project. I used a standard "click chemistry" protocol with a copper catalyst, but my NMR analysis confirms I've exclusively formed the 1,4-isomer. How do I get the 1,5-isomer?
Root Cause Analysis: This is a common misconception. The term "click chemistry" is often used synonymously with the CuAAC reaction, which is mechanistically constrained to produce only the 1,4-disubstituted triazole.[2][3] The regioselectivity is not a matter of optimizing conditions, but rather a fundamental consequence of the catalyst used. To obtain the 1,5-isomer, a different catalytic system is required.
Solution: You must switch from a copper catalyst to a ruthenium catalyst. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reaction proceeds through a different mechanistic pathway that selectively yields the 1,5-disubstituted triazole.[2] Commonly used catalysts include pentamethylcyclopentadienyl ruthenium chloride complexes like [CpRuCl(COD)] or [CpRuCl(PPh₃)₂].[2]
Mechanism Dictates Regiochemistry
Caption: Choice of catalyst dictates the reaction mechanism and resulting regioisomer.
Detailed Protocol for Regioselective 1,5-Triazole Synthesis (RuAAC):
-
Inert Atmosphere: This reaction is sensitive to air. Add the ruthenium catalyst (e.g., [Cp*RuCl(cod)], 5-10 mol%) to a vial that has been purged with an inert gas like argon or nitrogen.[4]
-
Solvent Addition: Add a suitable anhydrous solvent, such as toluene, via syringe.[4]
-
Reagent Addition: In a separate flask, prepare a solution of your alkyne (1.0 equiv.) and azide (1.0 equiv.) in the same anhydrous solvent. Add this solution dropwise to the catalyst suspension.[4]
-
Reaction Conditions: Heat the reaction mixture with stirring. A temperature of 40-60 °C is often effective.[4]
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reaction times can vary from 1 to 48 hours depending on the substrates and catalyst loading.[4]
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The crude product can be directly purified by flash column chromatography to isolate the pure 1,5-disubstituted triazole.[4]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in mechanism between CuAAC and RuAAC that leads to opposite regioselectivity?
A: The difference lies in how the catalyst activates the alkyne. In CuAAC , the copper(I) catalyst reacts with the terminal alkyne to form a σ-copper(I) acetylide intermediate. This acetylide then reacts with the azide in a stepwise manner, with the terminal carbon of the original alkyne attacking the terminal nitrogen of the azide, leading exclusively to the 1,4-isomer .[5]
In contrast, RuAAC does not involve the formation of a metal acetylide. Instead, the ruthenium catalyst activates the alkyne via π-interactions. The reaction proceeds through an oxidative coupling of the azide and alkyne to form a five-membered ruthenacycle intermediate. Subsequent reductive elimination releases the triazole product. This pathway favors the formation of the 1,5-isomer .[1][5] A key advantage of this mechanism is that it also allows for the use of internal alkynes, which is not possible in CuAAC.[2][6]
Q2: I need to perform a metal-free cycloaddition. How can I control regioselectivity, and what are the potential issues?
A: For a metal-free reaction, you should use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction utilizes a cyclooctyne, a highly strained cyclic alkyne, which reacts with azides without the need for a catalyst.[][8] The reaction is driven by the release of ring strain.
-
Regioselectivity Control: SPAAC reactions are highly regioselective.[] The regioselectivity is dictated by the electronics and sterics of the cyclooctyne and the azide, but typically yields a single major regioisomer corresponding to the 1,4-adduct. The formation of isomeric mixtures is generally not a concern with common cyclooctynes like DBCO or BCN.[9][10]
-
Potential Issues & Troubleshooting:
-
Slow Reaction Rates: While metal-free, SPAAC can be slower than catalyzed reactions. The reaction rate is highly dependent on the specific cyclooctyne used. Second-generation cyclooctynes like DIBO or BCN offer a good balance of reactivity and stability.[9]
-
Cyclooctyne Instability: Highly reactive cyclooctynes can be unstable. Ensure proper storage and handling. For example, DBCO can degrade over time due to oxidation, leading to low yields. If you suspect this, use a fresh batch of the reagent.[11]
-
Side Reactions: In biological contexts, some cyclooctynes can react with thiols (e.g., from cysteine residues) via a thiol-yne reaction. This is a potential source of off-target labeling.[6]
-
Q3: My CuAAC reaction requires a ligand. What is its primary role, and how do I choose the right one?
A: While CuAAC can proceed without a ligand, especially in preparative synthesis, ligands are crucial for stabilizing the Cu(I) oxidation state, preventing both oxidation to Cu(II) and disproportionation to Cu(0) and Cu(II).[1][12] This stabilization increases the reaction rate and efficiency, particularly in dilute solutions or complex biological media.[1] The ligand does not control regioselectivity—that is an inherent property of the copper-catalyzed mechanism.
The choice of ligand depends on your application and solvent system.
| Ligand | Key Properties | Ideal Application |
| TBTA | High reaction kinetics, very high organic solubility. | Organic synthesis. Not suitable for in vitro/in vivo use due to low water solubility and higher cytotoxicity.[12][13] |
| THPTA | High water solubility, moderate reaction kinetics. | Aqueous synthesis, in vitro applications where moderate cytotoxicity is acceptable.[12][13] |
| BTTAA | Very high biocompatibility, very low cytotoxicity, moderate water solubility. | Excellent for in vivo and in vitro applications where minimizing cellular toxicity is critical.[12][13] |
| BTTES | High water solubility, very high biocompatibility and stability. | Excellent for long-term reactions in biological systems.[12] |
Q4: I have an inseparable mixture of 1,4- and 1,5-triazole isomers. How can I confirm their presence and ratio?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹H NMR: The chemical shift of the triazole ring proton is diagnostic. The proton on the 1,5-isomer is typically found further downfield (at a higher ppm value) compared to the proton on the 1,4-isomer.[14]
-
¹³C NMR: The chemical shifts of the two triazole ring carbons also differ between the 1,4- and 1,5-isomers, providing another confirmation.[14]
-
NOE (Nuclear Overhauser Effect) NMR: For the 1,5-isomer, a through-space NOE correlation can often be observed between the protons on the substituents at the 1- and 5-positions. This correlation is absent in the 1,4-isomer due to the larger distance between these substituents.[14]
Once confirmed, the ratio of the isomers can be determined by integrating the respective triazole proton signals in the ¹H NMR spectrum.
Q5: What are the best methods for separating a mixture of triazole regioisomers?
A: If you have inadvertently synthesized a mixture (e.g., from a thermal reaction), separation can be challenging but is often achievable.
-
Silica Gel Column Chromatography: This is the most common method. The polarity difference between the 1,4- and 1,5-isomers is often sufficient for separation, though it may require careful solvent system optimization.[15] Trying different solid phases like alumina (acidic, basic, or neutral) can also be effective.[16]
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can provide higher resolution for separating closely related isomers.[15]
-
Crystallization: If the isomers have different solubilities, fractional crystallization from a suitable solvent can be an effective purification method. This may require screening several solvents.
-
Chemical Derivatization: In difficult cases, one isomer might be selectively derivatized to alter its physical properties (e.g., polarity or solubility), facilitating separation. The derivatizing group can then be removed.
References
-
Chemical Communications (RSC Publishing) . Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. [Link]
-
ResearchGate . Most used CuAAC reaction ligands. | Download Scientific Diagram. [Link]
-
PubMed Central (PMC) - NIH . Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]
-
PubMed Central (PMC) - NIH . Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. [Link]
-
University of Southampton ePrints . Triazole formation and the click concept in the synthesis of interlocked molecules. [Link]
-
Organic Chemistry Portal . Synthesis of 1,2,3-Triazoles. [Link]
-
Organic Chemistry Portal . Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Frontiers . Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
YouTube . CuAAC click triazole synthesis - laboratory experiment. [Link]
-
CORE . The Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction: Scope, Mechanism and Applications. [Link]
-
PubMed Central (PMC) - NIH . Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers. [Link]
-
NIH . An experimental and mechanism study on the regioselective click reaction toward the synthesis of thiazolidinone-triazole. [Link]
- Google Patents.
-
NIH . Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions. [Link]
-
ResearchGate . Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. [Link]
-
Kromnigon . Manual. [Link]
-
ResearchGate . Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update | Request PDF. [Link]
-
ResearchGate . General structures of 1,4-and 1,5-isomers of 1H-1,2,3-triazoles. [Link]
-
ResearchGate . a Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC).... [Link]
-
ResearchGate . How can I exactly confirm weather 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst?. [Link]
-
Chemistry Stack Exchange . Separation of alkylated 1,2,4-triazole in solution. [Link]
-
ResearchGate . Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. [Link]
-
ResearchGate . How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. [Link]
-
AxisPharm . What is SPAAC?. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing) . Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications. [Link]
-
ACS Publications - American Chemical Society . Regiodivergent Rhodium(I)-Catalyzed Azide–Alkyne Cycloaddition (RhAAC) To Access Either Fully Substituted Sulfonyl-1,2,3-triazoles under Mild Conditions | Organic Letters. [Link]
-
PubMed Central (PMC) - NIH . Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. [Link]
-
PubMed Central (PMC) - NIH . Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. [Link]
-
Reddit . How to separate these regioisomers? : r/OrganicChemistry. [Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01137J [pubs.rsc.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is SPAAC? | AxisPharm [axispharm.com]
- 9. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. kromnigon.com [kromnigon.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Regioselective 1,2,4-Triazole Synthesis
Welcome to the technical support center for the regioselective synthesis of 1,2,4-triazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of triazole synthesis. Here, we will delve into the critical aspects of catalyst selection to control regioselectivity, troubleshoot common experimental hurdles, and provide answers to frequently asked questions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of 1,2,4-triazoles, with a focus on achieving desired regiochemical outcomes.
Q1: What are the primary catalytic strategies for achieving regioselectivity in 1,2,4-triazole synthesis?
The regioselective synthesis of 1,2,4-triazoles, particularly disubstituted ones, can be directed by the choice of catalyst. Two main isomers are often targeted: 1,3- and 1,5-disubstituted 1,2,4-triazoles. The catalyst plays a pivotal role in determining which isomer is preferentially formed. For instance, copper(II) catalysis has been shown to favor the formation of 1,5-disubstituted 1,2,4-triazoles in high yields.[1] Conversely, silver(I) catalysis can selectively yield 1,3-disubstituted 1,2,4-triazoles.[1] These methodologies offer efficient access to different triazole scaffolds with broad substrate scope and excellent functional group compatibility.[1]
Q2: How do copper and ruthenium catalysts differ in the synthesis of triazoles from azides and alkynes?
While both copper and ruthenium are widely used in azide-alkyne cycloaddition reactions, they yield different regioisomers of 1,2,3-triazoles. It is a common point of confusion, but essential to distinguish from 1,2,4-triazole synthesis.
-
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) almost exclusively produces 1,4-disubstituted 1,2,3-triazoles.[2][3] This reaction is a cornerstone of "click chemistry" due to its high efficiency, mild reaction conditions, and exceptional regioselectivity.[2]
-
Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) , on the other hand, yields the opposite regioisomer, the 1,5-disubstituted 1,2,3-triazole.[2][4] A key advantage of RuAAC is its ability to utilize both terminal and internal alkynes, broadening its synthetic utility.[4][5]
The choice between these catalysts is therefore dictated by the desired substitution pattern on the 1,2,3-triazole ring.
Q3: Can 1,5-disubstituted 1,2,3-triazoles be synthesized using a copper catalyst?
While ruthenium catalysts are the standard for synthesizing 1,5-disubstituted 1,2,3-triazoles, recent advancements have demonstrated that copper catalysis can also achieve this regioselectivity under specific conditions.[6] A copper-catalyzed decarboxylative regioselective protocol has been developed for the synthesis of 1,5-disubstituted 1,2,3-triazoles from the direct annulation of cinnamic acids with aryl azides.[6] This method is noteworthy as it operates under aerobic conditions with a Cu(II) catalyst, offering an alternative to the more commonly used ruthenium catalysts.[6]
Q4: Are there metal-free approaches for the regioselective synthesis of 1,2,4-triazoles?
Yes, metal-free methods for the synthesis of 1,2,4-triazoles are available and offer advantages such as avoiding potential metal contamination in the final product. One such method involves the reaction of hydrazines and formamide under microwave irradiation, which proceeds without a catalyst and tolerates a wide range of functional groups.[1] Another approach is an electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and an alcohol, which avoids the need for strong oxidants and transition-metal catalysts.[1]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the regioselective synthesis of 1,2,4-triazoles.
Issue 1: Poor Regioselectivity in the Synthesis of Disubstituted 1,2,4-Triazoles
Q: My reaction is producing a mixture of 1,3- and 1,5-disubstituted 1,2,4-triazoles. How can I improve the regioselectivity?
A: Achieving high regioselectivity between 1,3- and 1,5-disubstituted 1,2,4-triazoles is highly dependent on the catalytic system employed.
-
For 1,5-disubstituted 1,2,4-triazoles: Ensure you are using a suitable copper(II) catalyst. The reaction conditions, including solvent and temperature, should be optimized as per literature precedents for the specific substrates you are using.
-
For 1,3-disubstituted 1,2,4-triazoles: Switch to a silver(I) catalyst, as this has been shown to selectively favor the formation of this isomer.[1]
It is also crucial to meticulously control the reaction conditions. Factors such as the purity of starting materials, the choice of solvent, and the reaction temperature can all influence the regiochemical outcome.
Issue 2: Low Yield in Copper-Catalyzed 1,2,4-Triazole Synthesis
Q: I am using a copper catalyst for the synthesis of 1,2,4-triazoles, but the yield is consistently low. What are the possible causes and solutions?
A: Low yields in copper-catalyzed reactions for 1,2,4-triazole synthesis can stem from several factors:
-
Catalyst Inactivation: The active Cu(I) species can be sensitive to oxidation. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the protocol requires it. Some protocols, however, are designed to work in the presence of air.[7]
-
Ligand Effects: The choice of ligand can significantly impact the efficiency of the copper catalyst. For CuAAC reactions, amine-based ligands can prevent the formation of unreactive polynuclear copper(I) acetylides and facilitate the coordination of the azide.[3] While this is specific to 1,2,3-triazole synthesis, the principle of ligand-assisted catalysis is broadly applicable.
-
Inappropriate Base or Oxidant: Many copper-catalyzed syntheses of 1,2,4-triazoles require a specific base and oxidant. For example, a system using K₃PO₄ as the base and O₂ as the oxidant has been shown to be effective.[7] Double-check that you are using the correct reagents and that they are of sufficient purity.
-
Substrate-Related Issues: Certain functional groups on your starting materials may interfere with the catalytic cycle. It is also possible that steric hindrance could be reducing the reaction rate.[7]
Issue 3: Difficulty in Synthesizing Fully Substituted 1,2,3-Triazoles
Q: I am trying to synthesize a 1,4,5-trisubstituted 1,2,3-triazole, but the reaction is not proceeding as expected. What catalyst should I be using?
A: The synthesis of fully substituted (1,4,5-trisubstituted) 1,2,3-triazoles is challenging for the widely used CuAAC reaction, which requires a terminal alkyne.[4] The most effective method for this transformation is the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).
-
Catalyst Choice: Ruthenium catalysts, such as Cp*RuCl complexes, are capable of catalyzing the cycloaddition of azides with internal alkynes, which is necessary for the formation of fully substituted 1,2,3-triazoles.[2][5]
-
Reaction Mechanism: Unlike the CuAAC, the RuAAC mechanism does not involve the formation of a metal acetylide. Instead, it is believed to proceed through an oxidative coupling pathway that forms a six-membered ruthenacycle intermediate.[2][8] This different mechanism allows for the reaction of internal alkynes.
Catalyst Selection and Performance Summary
| Desired Product | Recommended Catalyst | Key Considerations |
| 1,3-Disubstituted 1,2,4-Triazole | Silver(I) | High regioselectivity for the 1,3-isomer.[1] |
| 1,5-Disubstituted 1,2,4-Triazole | Copper(II) | Generally provides high yields of the 1,5-isomer.[1] |
| 1,4-Disubstituted 1,2,3-Triazole | Copper(I) | The classic "click chemistry" reaction; highly efficient and regioselective.[2][3] |
| 1,5-Disubstituted 1,2,3-Triazole | Ruthenium(II) | The standard method for this regioisomer.[2][4] Can also be achieved with copper catalysts under specific conditions.[6] |
| 1,4,5-Trisubstituted 1,2,3-Triazole | Ruthenium(II) | Necessary for the use of internal alkynes to form fully substituted triazoles.[4][5] |
Visualizing Catalyst Selection for Azide-Alkyne Cycloadditions
Caption: Catalyst selection workflow for 1,2,3-triazole synthesis.
Section 3: Experimental Protocols
General Protocol for Copper-Catalyzed Synthesis of 1,3-Disubstituted 1,2,4-Triazoles from Amidines
This protocol is adapted from a general method for the synthesis of 1,3-disubstituted 1,2,4-triazoles.[7]
Materials:
-
Amidine hydrochloride salt
-
Trialkylamine
-
Copper catalyst (e.g., Cu(OAc)₂)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., DMF or DMSO)
-
Oxygen source (e.g., air or pure O₂)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add the amidine hydrochloride salt (1.0 mmol), the copper catalyst (5-10 mol%), and the base (2.0 mmol).
-
Add the solvent (3-5 mL) and the trialkylamine (1.2 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) under an atmosphere of oxygen (a balloon or a gentle stream of O₂).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove solid residues.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,3-disubstituted 1,2,4-triazole.
Self-Validation: The regiochemistry of the product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy, comparing the obtained spectra with literature data for known 1,3-disubstituted 1,2,4-triazoles. The purity should be assessed by LC-MS and/or high-performance liquid chromatography (HPLC).
Troubleshooting Workflow for Low Regioselectivity
Caption: Troubleshooting workflow for low regioselectivity.
References
- Zhou, et al. (2021). Synthesis of 1,2,4 triazole compounds. ISRES.
- Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
- PMC. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org.
- The Journal of Organic Chemistry. (2020). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. organic-chemistry.org.
- Chemical Reviews. (2007). Cu-Catalyzed Azide−Alkyne Cycloaddition.
- PMC. (2011). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
- ResearchGate. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- MDPI. (2021).
- PMC. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.
- NIH. (2016). Understanding the mechanism and regioselectivity of the copper(i)
- NIH. (2014).
- Chemical Reviews. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications.
- Chemical Communications. (2016). Copper-catalyzed decarboxylative regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. RSC Publishing.
- Organic Chemistry Portal. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. organic-chemistry.org.
- SpringerLink. (2025). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions.
- Wiley Online Library. (2020). Synthesis of 1,5‐disubstituted 1,2,3‐triazoles.
- Organic & Biomolecular Chemistry. (2019). Chemo- and regioselective click reactions through nickel-catalyzed azide–alkyne cycloaddition. RSC Publishing.
- Nature Research. (2023). Assembly drives regioselective azide-alkyne cycloaddition reaction.
Sources
- 1. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 6. Copper-catalyzed decarboxylative regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. isres.org [isres.org]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
Technical Support Center: Ensuring Reproducibility in Triazole Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
From the desk of a Senior Application Scientist:
Welcome to the technical support center for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. As one of the most powerful and widely adopted "click chemistry" reactions, CuAAC offers a robust method for forming 1,4-disubstituted 1,2,3-triazoles. Its high efficiency, specificity, and tolerance of a wide range of functional groups have made it indispensable in drug discovery, bioconjugation, and materials science.[1][2]
However, achieving consistent and reproducible results requires a nuanced understanding of the reaction's mechanics and potential pitfalls. This guide is designed to provide you, our fellow researchers and drug development professionals, with field-proven insights and systematic troubleshooting strategies to ensure the success of your triazole syntheses. We will move beyond simple procedural lists to explain the causality behind each experimental choice, empowering you to not only solve problems but also proactively prevent them.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the CuAAC reaction.
Q1: My CuAAC reaction is sluggish or has stalled completely. What are the most likely causes?
A stalled reaction is typically due to the inactivation of the catalytically active copper(I) species. The Cu(I) ion is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[2][3] Another common issue is the sequestration of the copper catalyst by coordinating functional groups present on your substrates or in the buffer, such as thiols or histidine tags.[4] Finally, issues with reagent quality, such as impure solvents or degraded starting materials, can also inhibit the reaction.
Q2: What is the purpose of adding a ligand like TBTA or THPTA?
Ligands serve two primary functions in CuAAC reactions. First, they stabilize the active Cu(I) oxidation state, protecting it from oxidation and disproportionation, which enhances the catalyst's lifetime and overall reaction efficiency.[3] Second, certain ligands can accelerate the reaction rate, which is particularly crucial when working with low concentrations of reactants, as is common in bioconjugation.[3][4]
Q3: Why is sodium ascorbate added to the reaction when starting with a Cu(II) salt like CuSO₄?
Sodium ascorbate is a mild reducing agent used to generate the active Cu(I) catalyst in situ from the more stable and readily available Cu(II) salt.[1] Maintaining a slight excess of sodium ascorbate throughout the reaction helps to continually reduce any Cu(II) that forms due to oxidation by dissolved oxygen, thus maintaining a sufficient concentration of the active catalyst.[1]
Q4: I'm observing significant side-product formation. What are the common side reactions and how can I minimize them?
The most common side reaction is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which is promoted by Cu(II) ions in the presence of oxygen.[4] This leads to the formation of diacetylene byproducts. In the context of bioconjugation, reactive oxygen species (ROS) generated during the Cu(II) to Cu(I) reduction can lead to the oxidation of sensitive amino acid residues like histidine and methionine.[2][5] To minimize these, it is critical to exclude oxygen from the reaction and to use a stabilizing ligand. Adding ROS scavengers like aminoguanidine can also protect sensitive biomolecules.[5]
Q5: Can I use internal alkynes in a CuAAC reaction?
The standard CuAAC reaction is generally not effective for internal alkynes.[1] The reaction mechanism relies on the terminal proton of the alkyne for the formation of the copper acetylide intermediate. For the synthesis of fully substituted triazoles from internal alkynes, a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the preferred method.[2]
In-Depth Troubleshooting Guide
This section provides a systematic, question-and-answer guide to diagnosing and resolving specific issues you may encounter during your experiments.
Problem 1: Low to No Product Formation
Q: I've set up my reaction, but after several hours (or even overnight), TLC/LC-MS analysis shows mostly unreacted starting materials. Where do I start troubleshooting?
A: A failed reaction is frustrating, but a logical, step-by-step diagnosis can quickly identify the culprit. The workflow below outlines the process from the simplest checks to more complex optimizations.
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Aryl-4H-1,2,4-triazol-3-amine Analogs
Authored by a Senior Application Scientist
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This five-membered heterocycle, containing three nitrogen atoms, is a key pharmacophore in numerous clinically approved drugs.[1] Its derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antifungal, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, potent subclass: 5-aryl-4H-1,2,4-triazol-3-amine analogs. We will dissect how subtle molecular modifications influence biological efficacy, offering a comparative framework for researchers in drug discovery and development.
I. The Synthetic Blueprint: Causality in Experimental Design
Understanding the SAR of these analogs begins with their synthesis. The predominant and most efficient method involves the cyclization of appropriately substituted thiosemicarbazides.[4][5] This choice is not arbitrary; it provides a reliable and versatile route to the target 4H-1,2,4-triazole core, allowing for diverse substitutions at key positions. The general workflow is a self-validating system where the purity and structure of each intermediate dictate the success of the subsequent step, ensuring the integrity of the final compound.
General Synthetic Workflow
The following diagram illustrates a typical multi-step synthesis, commencing from substituted anilines to yield the final 5-(aryl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.[1][6]
Caption: A generalized workflow for the synthesis of 5-aryl-4H-1,2,4-triazol-3-amine analogs.
II. Comparative Analysis: Anticancer Activity
A significant body of research has focused on the anticancer potential of these analogs. A noteworthy study investigated a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines, evaluating their efficacy against a panel of 58 human cancer cell lines.[1][6] The data reveals critical insights into how substitutions on the N-aryl ring modulate cytotoxic activity.
Key SAR Observations for Anticancer Efficacy:
The core structure for this comparison is 5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine, with variations on the N-aryl substituent. The presence of the 3-bromophenyl group at the 5-position of the triazole ring is a common feature in this series, suggesting its importance for activity.
-
Impact of N-Aryl Substitution: The nature and position of substituents on the N-aryl ring dramatically influence the anticancer potency.
-
Electron-Withdrawing Groups (EWGs): Halogen substitutions, particularly chlorine and fluorine, on the N-aryl ring tend to enhance activity. For example, compound 4e (N-(3-chloro-4-fluorophenyl)) was the most sensitive compound against the CNS cancer cell line SNB-75, showing a percent growth inhibition (PGI) of 41.25%.[1][6]
-
Electron-Donating Groups (EDGs): The introduction of EDGs like methyl groups can also lead to potent compounds. Compound 4i (N-(3,4-dimethylphenyl)) emerged as the most promising in the series based on its mean growth percent, exhibiting significant activity against multiple cell lines including SNB-75 (38.94% PGI) and UO-31 (30.14% PGI).[1][6]
-
Positional Isomerism: The position of the substituent is crucial. The data suggests that substitutions at the meta and para positions of the N-aryl ring are generally more favorable than ortho substitutions, which may introduce steric hindrance.
Comparative Performance Data
The table below summarizes the anticancer activity of selected 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs at a 10⁻⁵ M concentration.[1][6]
| Compound ID | N-Aryl Substituent | Most Sensitive Cell Line | Growth Inhibition (%) |
| 4e | 3-Chloro-4-fluoro | SNB-75 (CNS Cancer) | 41.25[1][6] |
| 4i | 3,4-Dimethyl | SNB-75 (CNS Cancer) | 38.94[1][6] |
| 4i | 3,4-Dimethyl | UO-31 (Renal Cancer) | 30.14[1][6] |
| 4i | 3,4-Dimethyl | CCRF-CEM (Leukemia) | 26.92[1][6] |
Mechanistic Insights: Tubulin Inhibition
Molecular docking studies for this class of compounds suggest that they may exert their anticancer effects by inhibiting tubulin polymerization.[6] The triazole analogs fit into the colchicine binding site of tubulin, with interactions such as hydrogen bonds and halogen bonds stabilizing the complex. For instance, compound 4i showed a strong binding affinity of -8.149 kcal/mol, forming a hydrogen bond with the Asn258 residue.[6] This provides a rational basis for the observed cytotoxicity and a clear target for future optimization.
III. Comparative Analysis: Antimicrobial and Antifungal Activity
The 5-aryl-1,2,4-triazole scaffold is also a prolific source of antimicrobial agents.[4][7][8] Here, the focus often shifts to the 3-thiol or 3-thione analogs, which are close structural relatives of the 3-amine series and share similar SAR principles.
Key SAR Observations for Antimicrobial Efficacy:
-
Role of the C5-Aryl Substituent: The electronic properties of the substituent on the 5-aryl ring are a determining factor for antimicrobial potency.
-
Electron-Donating Groups (EDGs): The presence of EDGs like hydroxyl (-OH) or methoxy (-OCH3) groups on the aryl ring can significantly enhance antimicrobial and antifungal activity.[4] The hydroxyl group, for example, is thought to increase hydrogen bonding interactions with microbial cell wall proteins.[4]
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl) and nitro groups (-NO2) on the aryl ring are also frequently associated with heightened activity, likely by influencing the molecule's ability to bind to biological targets.[4][9]
-
-
Role of the N4-Substituent: In related series, substitution at the N4 position of the triazole ring plays a critical role. Aromatic substituents at this position, especially those bearing halogen and nitro groups, have been shown to significantly enhance inhibitory activity against a broad range of bacteria.[9]
Core SAR Logic Diagram
This diagram visualizes the key positions on the 5-aryl-4H-1,2,4-triazol-3-amine scaffold and summarizes the general impact of different substituent types on biological activity.
Sources
- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,2,4-Triazoles as Important Antibacterial Agents [mdpi.com]
A Comparative Guide to the Antifungal Efficacy of 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine and Fluconazole: A Methodological Approach
<
To the esteemed community of researchers, scientists, and drug development professionals,
The relentless challenge of overcoming antifungal resistance necessitates a continuous search for novel therapeutic agents. The 1,2,4-triazole scaffold is a cornerstone in the development of numerous antimicrobial drugs, including the widely used fluconazole.[1][2] This guide presents a comparative framework for evaluating the antifungal efficacy of a novel compound, 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine, against the established benchmark, fluconazole.
While extensive research has been conducted on various 1,2,4-triazole derivatives, demonstrating a broad spectrum of biological activities including antifungal and antibacterial properties, publicly available data on the specific antifungal efficacy of 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine is currently limited.[1][3][4][5] Therefore, this document serves as a comprehensive methodological guide, outlining the requisite experimental protocols to rigorously assess and compare its potential with fluconazole.
Understanding the Benchmark: Fluconazole
Fluconazole, a bis-triazole antifungal agent, is a well-characterized drug used to treat a variety of fungal infections.[6][7][8] Its efficacy stems from its ability to disrupt the fungal cell membrane.[9]
Mechanism of Action: Fluconazole primarily acts by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase.[8][10] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[6][9] By blocking this step, fluconazole leads to the accumulation of toxic 14α-methyl sterols and a depletion of ergosterol, thereby increasing cell permeability and inhibiting fungal growth.[11][10] It is important to note that fluconazole exhibits greater selectivity for fungal cytochrome P450 over its mammalian counterpart, which contributes to its therapeutic index.[11][10]
Spectrum of Activity: Fluconazole is effective against a range of yeasts and fungi, including most Candida species (with notable exceptions being Candida krusei and often requiring higher doses for Candida glabrata), Cryptococcus neoformans, and Coccidioides immitis.[11][12][13] It is commonly prescribed for candidiasis, cryptococcosis, and other fungal infections.[6][11]
Proposed Experimental Framework for Comparative Efficacy
To ascertain the antifungal potential of 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine and draw a meaningful comparison with fluconazole, a multi-tiered experimental approach is essential. This framework encompasses in vitro susceptibility testing, spectrum of activity determination, and preliminary safety profiling.
In Vitro Antifungal Susceptibility Testing
The cornerstone of this investigation is the determination of the Minimum Inhibitory Concentration (MIC) of the novel compound against a panel of clinically relevant fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14]
Proposed Protocol: Broth Microdilution Method (based on CLSI guidelines)
The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing to ensure reproducibility and comparability of data.[15][16]
Objective: To determine the MIC of 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine and fluconazole against various fungal isolates.
Materials:
-
5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine (synthesized and purified)[17]
-
Fluconazole (analytical standard)
-
Fungal strains (e.g., Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI 1640 medium
-
96-well microtiter plates
-
Spectrophotometer or colorimetric indicator (e.g., AlamarBlue)[18]
Procedure:
-
Preparation of Drug Solutions: Prepare stock solutions of both compounds in a suitable solvent (e.g., DMSO) and then create serial twofold dilutions in RPMI 1640 medium in the 96-well plates.
-
Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the concentration to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.[19]
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plates containing the serially diluted compounds. Include positive (no drug) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth compared to the positive control. This can be assessed visually or by using a spectrophotometer to measure optical density.
Data Presentation: The results should be summarized in a table for clear comparison.
| Fungal Strain | 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans (ATCC 90028) | [Experimental Data] | [Expected Range: 0.25-1.0][20] |
| Candida glabrata (ATCC 90030) | [Experimental Data] | [Expected Range: 8-64] |
| Candida krusei (ATCC 6258) | [Experimental Data] | [Expected Range: >64] |
| Cryptococcus neoformans (ATCC 90112) | [Experimental Data] | [Expected Range: 2-16] |
| Aspergillus fumigatus (ATCC 204305) | [Experimental Data] | [Expected Range: 16->64] |
Spectrum of Activity Determination
To understand the breadth of the novel compound's antifungal activity, it should be tested against a diverse panel of fungal pathogens, including both yeasts and molds. This will help to identify its potential clinical applications.
Workflow for Spectrum of Activity Determination
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Fluconazole. An update of its antimicrobial activity, pharmacokinetic properties, and therapeutic use in vaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. What is the mechanism of Fosfluconazole? [synapse.patsnap.com]
- 11. Fluconazole - Wikipedia [en.wikipedia.org]
- 12. Sanford Guide AMT: Antifungal Agents: Spectra of Activity [web.sanfordguide.com]
- 13. vumc.org [vumc.org]
- 14. journals.asm.org [journals.asm.org]
- 15. njccwei.com [njccwei.com]
- 16. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 17. Synthesis and structure of new 4-amino-5-(2-R1-phenyl)-1,2,4-triazole-3-thiol alkilderivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Landscape of 1,2,4-Triazole Derivatives in Oncology Research
The relentless pursuit of novel and effective anticancer agents has led researchers down many promising avenues, with heterocyclic compounds emerging as a particularly fruitful area of investigation. Among these, the 1,2,4-triazole scaffold has garnered significant attention due to its versatile biological activities and presence in several clinically approved drugs.[1] This guide provides a comprehensive comparison of the cytotoxic effects of various 1,2,4-triazole derivatives against a panel of human cancer cell lines, supported by experimental data and methodological insights to aid researchers in this dynamic field.
The unique physicochemical properties of the 1,2,4-triazole ring, including its hydrogen bonding capacity, dipole character, and metabolic stability, make it an attractive pharmacophore in drug design.[2][3] This has spurred the synthesis and evaluation of a multitude of derivatives, with many exhibiting potent antiproliferative activities against various cancer types.[3] This guide will delve into a comparative analysis of these derivatives, focusing on their cytotoxic efficacy, structure-activity relationships, and the experimental methodologies used for their evaluation.
Comparative Cytotoxicity of 1,2,4-Triazole Derivatives
The in vitro cytotoxicity of novel chemical entities is a critical first step in the drug discovery pipeline. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify and compare the potency of different compounds. The following table summarizes the IC50 values of a selection of 1,2,4-triazole derivatives against several common cancer cell lines, as determined by the MTT assay.
| Compound ID/Series | Derivative Type | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | Reference |
| Series 7 | Propane-1-one | 4.7 - 154.2 | - | - | 9.4 - 177.3 | [4] |
| Compound 7e | 2,4-dichloro phenyl | 4.7 | - | - | 9.4 | [4] |
| Series 10 | Butane-1,4-dione | 6.4 - 134.5 | - | - | 16.5 - 149.8 | [4] |
| Compound 10a | Unsubstituted | 6.43 | - | - | 21.1 | [4] |
| Compound 10d | Bromo & Chloro | 10.2 | - | - | 16.5 | [4] |
| Bet-TZ1 | Betulin-triazole | 33.52 | - | 46.92 | - | [5] |
| Compound HB5 | Mefenamic acid hybrid | - | Low IC50 (not specified) | - | Exhibited cytotoxicity | [2] |
| Compound [II] | Schiff Base | 206.1 | - | - | - | [6] |
| Compound [VI] | Imidazole-triazole | - | 82.60 | - | - | [6] |
| Arylidene 81b-c | Naproxen analogues | 4.83 - 12.07 | - | 4.83 - 12.07 | - | [7] |
| Compound 9 | Triazole-3-thiol | - | - | 4.16 (µg/mL) | - | [8] |
| TB-NO2 & TB-OCH3 | Schiff Bases | Effective | Effective | Effective | - | [9] |
| Compound 7f | Acetamide derivative | - | 16.782 (µg/mL) | - | - | [10] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The data presented in the table above, along with numerous other studies, allows for the elucidation of key structure-activity relationships that govern the cytotoxic potential of 1,2,4-triazole derivatives.
A noteworthy trend is the significant impact of substituents on the phenyl rings attached to the triazole core. For instance, the presence of electron-withdrawing groups like halogens (e.g., chloro, bromo) often enhances cytotoxic activity.[4] Compound 7e , with its 2,4-dichloro substitution, demonstrated a potent IC50 of 4.7 µM against the MCF-7 breast cancer cell line.[4] This highlights the importance of halogenation in improving the antiproliferative effects.
Furthermore, the nature of the linkage between the triazole and other moieties plays a crucial role. The conversion of a carbonyl group to a methylene group in one series of compounds led to a dramatic decrease in cytotoxicity, suggesting that the carbonyl group may be involved in crucial interactions with biological targets.[4] The hybridization of the 1,2,4-triazole scaffold with other pharmacologically active molecules, such as betulin, mefenamic acid, and naproxen, has also yielded derivatives with promising anticancer activities.[2][5][7]
Experimental Methodologies: A Reproducible Framework
To ensure the reliability and comparability of cytotoxicity data, standardized and well-documented protocols are essential. The following sections detail the methodologies for the synthesis of a representative class of 1,2,4-triazole derivatives and for the assessment of their cytotoxic effects using the widely accepted MTT assay.
Synthesis of 1,2,4-Triazole Schiff Base Derivatives
The synthesis of 1,2,4-triazole Schiff bases is a common strategy for generating novel derivatives with potential anticancer activity.[11][12] The general procedure involves a condensation reaction between a 4-amino-1,2,4-triazole and a substituted benzaldehyde.
Step-by-Step Protocol:
-
Dissolution: Dissolve 4-amino-1,2,4-triazole in a suitable solvent, such as ethanol.
-
Addition of Aldehyde: To this solution, add an equimolar amount of the desired substituted benzaldehyde.
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.
-
Reflux: Heat the mixture to reflux for a specified period, typically a few hours, while monitoring the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate, the Schiff base derivative, is then collected by filtration.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent to yield the final, pure compound.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.
Caption: General workflow for the synthesis of 1,2,4-triazole Schiff base derivatives.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the 1,2,4-triazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specific period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[14]
-
Solubilization: After the MTT incubation, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[15]
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Mechanistic Insights: Targeting Cancer Cell Proliferation
The anticancer activity of 1,2,4-triazole derivatives stems from their ability to interfere with various cellular processes that are crucial for cancer cell growth and survival. Several studies have pointed towards the inhibition of key enzymes and signaling pathways as the primary mechanism of action.
Some derivatives have been shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers and plays a central role in cell proliferation, survival, and metastasis.[16] Inhibition of EGFR can block downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which are critical for tumor growth.[7]
Another important target for some 1,2,4-triazole derivatives is tubulin.[16] Tubulin is the building block of microtubules, which are essential for cell division. By interfering with tubulin polymerization, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis (programmed cell death).[4]
Caption: Inhibition of the EGFR signaling pathway by certain 1,2,4-triazole derivatives.
Conclusion and Future Directions
The diverse and potent cytotoxic activities of 1,2,4-triazole derivatives underscore their potential as a valuable scaffold for the development of novel anticancer agents. The comparative data and structure-activity relationships discussed in this guide provide a solid foundation for the rational design of new and more effective compounds. Future research should focus on optimizing the lead compounds identified in these studies to improve their potency, selectivity, and pharmacokinetic properties. Furthermore, in-depth mechanistic studies are warranted to fully elucidate the molecular targets and signaling pathways modulated by these promising anticancer candidates. A systematic approach to both synthesis and screening will be crucial for advancing these compounds from the laboratory to clinical applications.[3]
References
[4] Fereidoonnezhad, M., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 89. [Link]
[16] Youssif, B. G., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 76, 36-48. [Link]
[5] Prodea, A., et al. (2024). Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. Processes, 12(1), 24. [Link]
[2] Al-Bayati, M. F., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 481-492. [Link]
[6] Al-Masoudi, W. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(132), 1-8. [Link]
[3] Holota, S., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Current issues in pharmacy and medicine: science and practice, 17(2), 163-169. [Link]
[17] Ganot, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50767. [Link]
[10] Riaz, M., et al. (2023). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 28(3), 1318. [Link]
[7] Sharma, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Taibah University Medical Sciences, 16(6), 806-826. [Link]
[11] Kumar, S., et al. (2017). Synthesis, characterization of 1,2,4-triazole Schiff base derived 3d-metal complexes: Induces cytotoxicity in HepG2, MCF-7 cell line, BSA binding fluorescence and DFT study. Journal of Photochemistry and Photobiology B: Biology, 166, 225-236. [Link]
[12] Türkan, F., et al. (2020). Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 855-870. [Link]
[18] ResearchGate. (n.d.). IC50 Values of compounds 19-22 against HepG2 Cell line. Retrieved from [Link]
[1] ResearchGate. (n.d.). The IC50 (µM) of tested compounds against MCF7 and Hela cell lines. Retrieved from [Link]
[8] El-Sayed, W. M., et al. (2021). Synthesis and Screening of New[2][4][5]Oxadiazole,[2][4][16]Triazole, and[2][4][16]Triazolo[4,3-b][2][4][16]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1367-1377. [Link]
[9] El-Metwaly, A. M., et al. (2022). Synthesis and characterization of new 1,2,4-triazole anticancer scaffold derivatives: In Vitro study. Egyptian Journal of Chemistry, 65(8), 1-10. [Link]
[19] Riaz, M., et al. (2023). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 28(3), 1318. [Link]
[15] Bio-protocol. (n.d.). Anticancer assay (MTT). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 3. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemmethod.com [chemmethod.com]
- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization of 1,2,4-triazole Schiff base derived 3d-metal complexes: Induces cytotoxicity in HepG2, MCF-7 cell line, BSA binding fluorescence and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line [mdpi.com]
A Senior Application Scientist's Guide to Comparative Docking of Triazole Derivatives Against Oncological Targets
Introduction: The Enduring Significance of Triazole Scaffolds in Oncology Drug Discovery
The 1,2,4- and 1,2,3-triazole heterocyclic cores are foundational scaffolds in medicinal chemistry, underpinning the pharmacophores of numerous clinically approved drugs.[1] Their remarkable versatility, synthetic tractability, and ability to engage in a wide array of non-covalent interactions have cemented their status as privileged structures in the design of targeted therapeutics.[1] In the realm of oncology, triazole derivatives have demonstrated significant promise as inhibitors of key proteins implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Aromatase, and various tyrosine kinases.[2][3][4]
Molecular docking, a powerful in silico tool, has become indispensable for the rapid evaluation and optimization of these derivatives.[2] By predicting the binding affinity and orientation of a ligand within a protein's active site, docking studies provide invaluable insights that guide synthetic efforts and accelerate the discovery of potent and selective drug candidates.[2]
This guide offers a comparative analysis of molecular docking studies of triazole derivatives against prominent oncological targets. It is designed for researchers, scientists, and drug development professionals, providing not only a synthesis of recent findings but also a detailed framework for conducting robust and reproducible docking experiments. Our focus is on the causality behind experimental choices and the principles of scientific integrity that underpin trustworthy computational research.
Comparative Docking Performance of Triazole Derivatives
The efficacy of triazole-based inhibitors is intrinsically linked to their substitution patterns, which dictate their steric and electronic complementarity to the target's active site. The following sections present a comparative analysis of docking studies against two critical cancer targets: Epidermal Growth Factor Receptor (EGFR) and Aromatase.
Target I: Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.[5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies have explored the potential of triazole derivatives as EGFR inhibitors, with molecular docking serving as a key predictive tool.
Table 1: Comparative Docking Scores and Biological Activities of Triazole Derivatives Against EGFR
| Compound Class | Derivative | Target | Docking Score (kcal/mol) | IC50 (µM) | Reference |
| N-phenyl-1,2,4-triazole | 6a | EGFRWT | - | 0.08 | [4] |
| N-phenyl-1,2,4-triazole | 6b | EGFRWT | - | 0.12 | [4] |
| N-phenyl-1,2,4-triazole | 6c | EGFRWT | - | 0.25 | [4] |
| N-phenyl-1,2,4-triazole | 6a | EGFRT790M | - | 0.15 | [4] |
| N-phenyl-1,2,4-triazole | 6b | EGFRT790M | - | 0.22 | [4] |
| N-phenyl-1,2,4-triazole | 6c | EGFRT790M | - | 0.41 | [4] |
| Benzofuran-1,2,3-triazole | BENZ-0454 | EGFR (4HJO) | -10.2 | - | [6] |
| Benzofuran-1,2,3-triazole | BENZ-0143 | EGFR (4HJO) | -10.0 | - | [6] |
| Benzofuran-1,2,3-triazole | BENZ-1292 | EGFR (4HJO) | -9.9 | - | [6] |
Note: Direct comparison of docking scores between different studies should be approached with caution due to variations in software, force fields, and docking parameters.
Structure-Activity Relationship (SAR) Insights for EGFR Inhibitors:
The data reveals that N-phenyl-1,2,4-triazole derivatives exhibit potent inhibitory activity against both wild-type and mutant EGFR.[4] The antiproliferative SAR study of 1,2,3-triazole–containing pyridine derivatives demonstrated that the presence of a methyl group on the triazole ring and a fluoro group on the phenyl ring were advantageous for activity.[2] Furthermore, a morpholino group was found to be essential for high potency, with its replacement leading to a significant loss of activity.[2] These findings underscore the critical role of specific substitutions in optimizing the interaction of triazole derivatives with the EGFR active site.
Target II: Aromatase
Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. In hormone-receptor-positive breast cancers, inhibiting aromatase is a key therapeutic strategy. Non-steroidal aromatase inhibitors, such as letrozole and anastrozole, feature a triazole moiety that coordinates with the heme iron atom in the enzyme's active site.[7]
Table 2: Comparative Docking and Biological Activities of Triazole Derivatives as Aromatase Inhibitors
| Compound Class | Derivative | Docking Score (kcal/mol) | IC50 (µM) | Reference |
| Indole-based 1,2,4-triazole | Compound I | - | 0.014 | [8] |
| Letrozole (Reference) | - | - | 0.049 | [8] |
| 4-N-nitrophenyl amino-4H-1,2,4-triazole | Compound II | - | 0.00902 | [8] |
| Bis-triazole | 19c | - | 22.40 | [7] |
| Bis-triazole | 19f | - | 23.20 | [7] |
| Bis-triazole | 19h | - | 22.70 | [7] |
Structure-Activity Relationship (SAR) Insights for Aromatase Inhibitors:
Docking studies have elucidated that the binding of triazole-based aromatase inhibitors is heavily influenced by the distance between the nitrogen atoms of the triazole ring and the iron atom within the heme group.[3] The orientation and polarity of the triazole ring within the binding pocket are critical for effective inhibition.[8] For instance, replacing the triazole ring with an imidazole ring in an indole-based derivative led to a reduction in potency.[8] Additionally, the presence of electron-withdrawing groups on the benzyl ring has been shown to enhance inhibitory activity.[8]
Experimental Protocols: A Framework for Rigorous Molecular Docking
The trustworthiness of in silico predictions hinges on the rigor of the experimental methodology. Here, we provide a detailed, step-by-step protocol for conducting molecular docking studies, emphasizing the principles of self-validation.
I. Protein and Ligand Preparation
This initial phase is critical for ensuring the accuracy of the docking simulation.
-
Protein Structure Acquisition and Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Using molecular modeling software (e.g., Schrödinger Maestro, BIOVIA Discovery Studio), preprocess the protein by:
-
Removing water molecules and any co-crystallized ligands or ions not relevant to the study.
-
Adding hydrogen atoms and assigning correct bond orders.
-
Repairing any missing side chains or loops.
-
Minimizing the protein structure to relieve any steric clashes, using a well-defined force field (e.g., OPLS_2005).
-
-
-
Ligand Structure Preparation:
-
Draw the 2D structures of the triazole derivatives using a chemical drawing tool (e.g., ChemDraw).
-
Convert the 2D structures to 3D and generate low-energy conformers using a ligand preparation tool (e.g., LigPrep in the Schrödinger Suite). This step is crucial for accounting for the ligand's flexibility.
-
Assign proper bond orders, ionization states (at a physiological pH of 7.4 ± 0.5), and stereochemistries.
-
II. Receptor Grid Generation and Molecular Docking
The docking process itself involves defining the search space and running the docking algorithm.
-
Receptor Grid Generation:
-
Define the active site of the protein by generating a receptor grid. This grid encompasses the binding pocket where the ligand is expected to interact.
-
The grid is typically centered on the co-crystallized ligand (if available) or on catalytically important residues identified from the literature.
-
The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the active site. For example, a common starting point is a 20 x 20 x 20 Å box.
-
-
Molecular Docking using AutoDock Vina:
-
Input Files: Prepare the protein and ligand files in the PDBQT format, which includes atomic charges and atom types.
-
Configuration File: Create a configuration file that specifies the coordinates of the grid box center and its dimensions.
-
Running Vina: Execute AutoDock Vina from the command line, specifying the protein, ligand, and configuration files. The exhaustiveness parameter, which controls the thoroughness of the search, can be increased from the default of 8 for more accurate results.[3]
-
Output: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their docking scores (binding affinities in kcal/mol).
-
III. Docking Validation: Ensuring the Reliability of Predictions
A critical step to ensure the docking protocol is valid and reliable is to perform re-docking of a known inhibitor.
-
Re-docking Protocol:
-
Take the co-crystallized ligand from the original PDB file.
-
Dock this ligand back into the active site of its own protein using the exact same protocol as for the novel triazole derivatives.
-
-
Root Mean Square Deviation (RMSD) Calculation:
-
Superimpose the predicted docked pose of the co-crystallized ligand with its original crystallographic pose.
-
Calculate the RMSD between the heavy atoms of the two poses.
-
Validation Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[9]
-
Visualization of Key Biological Processes
To provide a clearer understanding of the biological context of EGFR inhibition, the following diagrams illustrate the EGFR signaling pathway and the general workflow of a molecular docking experiment.
EGFR Signaling Pathway
The following diagram, generated using Graphviz, depicts a simplified representation of the EGFR signaling pathway, highlighting key downstream effectors. The inhibition of EGFR by triazole derivatives would block the initiation of these downstream signaling cascades.
Caption: Simplified EGFR signaling pathway.
Molecular Docking Workflow
This diagram illustrates the key steps involved in a typical molecular docking workflow, from initial structure preparation to the final analysis of results.
Caption: General workflow for molecular docking.
Conclusion and Future Directions
This guide has provided a comparative overview of molecular docking studies of triazole derivatives against key oncological targets, supported by detailed experimental protocols and an emphasis on scientific integrity. The presented data and structure-activity relationships underscore the potential of triazole-based compounds as potent and selective inhibitors of proteins such as EGFR and aromatase.
The field of computational drug discovery is continually evolving. Future studies should aim to incorporate more advanced techniques, such as molecular dynamics simulations, to provide a more dynamic picture of ligand-protein interactions. Furthermore, the application of machine learning and artificial intelligence algorithms holds the promise of more accurately predicting binding affinities and identifying novel triazole scaffolds with enhanced therapeutic potential. By adhering to rigorous and validated computational methodologies, researchers can continue to leverage the power of in silico approaches to accelerate the development of the next generation of targeted cancer therapies.
References
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. [Link]
-
Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. (n.d.). IJRPR. [Link]
-
Binding mode of triazole derivatives as aromatase inhibitors based on docking, protein ligand interaction fingerprinting, and molecular dynamics simulation studies. (n.d.). National Center for Biotechnology Information. [Link]
-
New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. (2022). ACS Omega. [Link]
-
New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. (2023). MDPI. [Link]
-
Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. (n.d.). National Center for Biotechnology Information. [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). Frontiers in Pharmacology. [Link]
-
New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. (n.d.). Taylor & Francis Online. [Link]
-
Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.). ResearchGate. [Link]
-
Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. [Link]
-
Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. (2023). YouTube. [Link]
-
EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
-
Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (n.d.). National Center for Biotechnology Information. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). National Center for Biotechnology Information. [Link]
-
In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. (2023). ResearchGate. [Link]
-
Lessons from Docking Validation. (n.d.). Michigan State University. [Link]
-
How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. [Link]
-
Reliability analysis and optimization of the consensus docking approach for the development of virtual screening studies. (n.d.). Taylor & Francis Online. [Link]
Sources
- 1. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 4. youtube.com [youtube.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 7. youtube.com [youtube.com]
- 8. Molecular docking, estimating free energies of binding, and AutoDockâs semi-empirical force field | Sebastian Raschka, PhD [sebastianraschka.com]
- 9. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to the Synthesis of 1,2,4-Triazoles: A Head-to-Head Comparison of Key Synthetic Routes
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmaceuticals and functional materials. The pursuit of efficient and versatile methods for the synthesis of this privileged heterocycle is a continuous endeavor in synthetic organic chemistry. This guide provides an in-depth, head-to-head comparison of prominent synthetic routes to 1,2,4-triazoles, offering insights into their mechanisms, practical applications, and relative merits. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and execution of synthetic strategies targeting this important molecular framework.
Classical Approaches: The Foundation of 1,2,4-Triazole Synthesis
The traditional methods for constructing the 1,2,4-triazole ring, namely the Pellizzari and Einhorn-Brunner reactions, have been instrumental in the historical development of heterocyclic chemistry. While often requiring harsh reaction conditions, their simplicity and reliance on readily available starting materials ensure their continued relevance.
The Pellizzari Reaction: A Direct Condensation Approach
The Pellizzari reaction, first reported in 1894, involves the condensation of an acylhydrazide with an amide, typically under thermal conditions, to yield a 3,5-disubstituted-1,2,4-triazole.[1]
Mechanism Insight: The reaction proceeds through the initial formation of a diacylhydrazine intermediate, which then undergoes a cyclodehydration to form the 1,2,4-triazole ring. The high temperatures are necessary to drive the dehydration steps.
Pellizzari Reaction Mechanism
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole [1]
-
Reactant Mixture: In a round-bottom flask, combine benzamide (1.21 g, 10 mmol) and benzoyl hydrazide (1.36 g, 10 mmol).
-
Heating: Heat the mixture in an oil bath at 210-240 °C for 2 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. The solidified mass is then triturated with hot water.
-
Purification: The crude solid is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to afford the pure 3,5-diphenyl-1,2,4-triazole.
The Einhorn-Brunner Reaction: A Versatile Condensation
The Einhorn-Brunner reaction offers an alternative classical route, involving the condensation of a diacylamine (imide) with a hydrazine in the presence of a weak acid.[1] This method is particularly useful for the synthesis of 1,5-disubstituted-1,2,4-triazoles.
Mechanism Insight: The reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the imide. This is followed by a series of intramolecular condensation and dehydration steps to yield the final 1,2,4-triazole product.
Einhorn-Brunner Reaction Mechanism
Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole [1]
-
Reactant Mixture: To a solution of N-formylbenzamide (1.49 g, 10 mmol) in ethanol, add phenylhydrazine (1.08 g, 10 mmol).
-
Reaction Conditions: Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is then poured into ice-cold water to precipitate the product.
-
Purification: The solid is collected by filtration, washed with water, and recrystallized from ethanol to yield pure 1,5-diphenyl-1,2,4-triazole.
Modern Synthetic Routes: Advances in Efficiency and Regioselectivity
Contemporary methods for 1,2,4-triazole synthesis have focused on improving reaction efficiency, functional group tolerance, and, critically, regioselectivity. These approaches often employ transition metal catalysis or metal-free oxidative conditions to achieve transformations that are not feasible with classical methods.
Copper-Catalyzed Synthesis from Amidines
A versatile and widely adopted modern approach involves the copper-catalyzed reaction of amidines with various partners, such as DMF, to furnish 1,3-disubstituted-1,2,4-triazoles. This method benefits from the use of an inexpensive and readily available catalyst and oxidant (O₂).[2]
Mechanism Insight: The proposed mechanism involves the copper-catalyzed oxidative coupling of the amidine. The specific details of the intermediates can vary depending on the reaction partner. In the case of DMF, it serves as a one-carbon source.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
